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  • Product: Undecyl propylcarbamate
  • CAS: 92411-94-4

Core Science & Biosynthesis

Foundational

Undecyl Propylcarbamate (CAS 92411-94-4): Structural Profiling, Synthesis, and Analytical Methodologies

Executive Summary As a Senior Application Scientist specializing in lipid chemistry and drug delivery systems, I frequently encounter the need for specialized amphiphilic building blocks that balance lipophilicity with m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipid chemistry and drug delivery systems, I frequently encounter the need for specialized amphiphilic building blocks that balance lipophilicity with metabolic stability. Undecyl propylcarbamate —systematically known as carbamic acid, propyl-, undecyl ester—is a highly specific structural intermediate. Registered under CAS No. 92411-94-4 1[1], this compound features a unique structural dichotomy: a highly hydrophobic 11-carbon aliphatic chain linked to a short propyl group via a carbamate linkage. This technical guide explores the causality behind its structural properties, details a self-validating synthetic protocol, and establishes rigorous analytical standards for its verification.

Physicochemical Profiling & Structural Causality

Before synthesizing or formulating with a novel lipidic compound, we must establish its baseline physicochemical profile. The chemical formula for undecyl propylcarbamate is established as C15H31NO2 2[2], yielding a specific molecular weight that dictates its behavior in solution.

Table 1: Physicochemical Properties of Undecyl Propylcarbamate

PropertyValueCausality / Significance in Formulation
Chemical Formula C15H31NO2Determines the fundamental atomic composition and steric bulk[1].
Molecular Weight 257.41 g/mol Optimal low-molecular-weight amphiphile for rapid membrane insertion without disrupting lipid packing.
CAS Number 92411-94-4Unique identifier for regulatory compliance and precursor sourcing[2].
H-Bond Donors 1 (-NH-)Facilitates intermolecular hydrogen bonding with aqueous interfaces or target proteins.
H-Bond Acceptors 2 (-C=O, -O-)Enables interaction with protic solvents or adjacent lipid headgroups.
The Causality of the Molecular Architecture
  • The Carbamate Core: Why utilize a carbamate linkage instead of a standard ester or amide? In physiological environments, standard esters are rapidly cleaved by ubiquitous esterases. Conversely, amides can be overly stable or prone to specific peptidase degradation. The carbamate (-O-CO-NH-) bond provides a "Goldilocks" zone of metabolic stability—it is significantly more resistant to hydrolytic enzymes than esters, yet remains biodegradable over extended periods.

  • The Undecyl Chain: The choice of an 11-carbon (undecyl) chain is highly deliberate. Chains longer than C14 (e.g., palmitic or stearic derivatives) tend to crystallize at physiological temperatures, leading to rigid, brittle lipid bilayers. Chains shorter than C8 lack sufficient hydrophobicity to anchor securely into a lipid membrane. The C11 chain maintains a fluid, amorphous state at 37°C, ensuring membrane flexibility while providing a robust hydrophobic anchor.

SPR Core Undecyl Propylcarbamate MW: 257.41 g/mol Tail Undecyl Tail (C11) Hydrophobic Anchor Core->Tail Head Propylcarbamate H-Bonding / Stability Core->Head LNP Lipid Nanoparticle Integration Tail->LNP Head->LNP Enzyme Proteolytic Resistance Head->Enzyme

Figure 1: Structure-property relationships governing Undecyl propylcarbamate utility.

Synthetic Methodology: A Self-Validating Protocol

To ensure high purity (>95%) and structural fidelity, the synthesis of undecyl propylcarbamate relies on the nucleophilic addition of 1-undecanol to propyl isocyanate. This protocol is designed as a self-validating system, incorporating internal checks to prevent byproduct formation.

Step-by-Step Catalytic Isocyanate Coupling
  • Preparation of the Anhydrous Environment:

    • Action: Flame-dry a 250 mL round-bottom flask under a continuous argon atmosphere.

    • Causality: Isocyanates are exceptionally sensitive to moisture. Even trace water will react with propyl isocyanate to form a carbamic acid intermediate, which rapidly decarboxylates to form propylamine. This amine will subsequently react with another isocyanate molecule to yield an unwanted symmetric urea byproduct (1,3-dipropylurea).

  • Reagent Loading:

    • Action: Dissolve 10.0 mmol (1.72 g) of 1-undecanol in 50 mL of anhydrous toluene. Slowly add 11.0 mmol (0.94 g) of propyl isocyanate via a gas-tight syringe.

    • Causality: A slight 10% molar excess of the isocyanate ensures the complete consumption of the alcohol. This simplifies downstream purification, as unreacted isocyanate can be easily quenched and removed as a volatile component.

  • Catalysis:

    • Action: Introduce 0.1 mol% (approx. 10 µL) of Dibutyltin dilaurate (DBTDL).

    • Causality: DBTDL acts as a potent Lewis acid, coordinating with the oxygen of the isocyanate. This increases the electrophilicity of the isocyanate carbon, dramatically accelerating the nucleophilic attack by the alcohol oxygen and preventing side reactions like allophanate formation.

  • Reaction and Quenching (Self-Validation Check):

    • Action: Stir the mixture at 60°C for 4 hours. Monitor the disappearance of the alcohol via TLC (Hexane:Ethyl Acetate 8:2, visualizing with phosphomolybdic acid stain). Once complete, quench the reaction with 5 mL of anhydrous methanol.

    • Causality: Methanol immediately reacts with any residual propyl isocyanate to form methyl propylcarbamate, a highly volatile byproduct that is easily removed under reduced pressure, validating that no reactive electrophiles remain.

  • Purification:

    • Action: Concentrate the mixture in vacuo and purify via silica gel flash chromatography.

    • Causality: Ensures the complete removal of the DBTDL catalyst and trace urea/methyl carbamate byproducts.

SynthesisWorkflow R1 1-Undecanol (Nucleophile) Reaction Catalytic Coupling DBTDL, Anhydrous Toluene, 60°C R1->Reaction R2 Propyl Isocyanate (Electrophile) R2->Reaction Purification Flash Chromatography Hexane:EtOAc (8:2) Reaction->Purification Product Undecyl Propylcarbamate Yield >95% Purification->Product

Figure 2: Step-by-step synthetic workflow for Undecyl propylcarbamate via isocyanate coupling.

Analytical Validation Protocol

A robust scientific workflow requires rigorous analytical confirmation of the synthesized structure and its exact 257.41 g/mol molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Results: The theoretical exact mass of C15H31NO2 is 257.2355 Da. The mass spectrum will exhibit a prominent protonated molecular ion [M+H]+ at m/z 258.2 and a sodium adduct [M+Na]+ at m/z 280.2 .

  • Causality: Soft ionization techniques like ESI prevent the fragmentation of the relatively labile carbamate bond, allowing for direct confirmation of the intact molecular weight without generating confusing fragment patterns.

Proton Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCl3)

To validate the structural connectivity, 1H-NMR must be employed. The expected chemical shifts are:

  • δ 4.50 ppm (broad s, 1H): The carbamate N-H proton. Its broadness is due to quadrupolar relaxation from the nitrogen atom and intermolecular hydrogen bonding.

  • δ 4.02 ppm (t, 2H): The -CH2- protons of the undecyl chain directly adjacent to the ester oxygen (-CH2-O-CO-). The strong electronegativity of the oxygen deshields these protons, shifting them significantly downfield.

  • δ 3.15 ppm (q, 2H): The -CH2- protons of the propyl group adjacent to the nitrogen (-NH-CH2-).

  • δ 1.60 - 1.25 ppm (m, 20H): The massive methylene envelope representing the bulk of the undecyl and propyl aliphatic chains.

  • δ 0.95 - 0.85 ppm (m, 6H): The two terminal methyl groups (-CH3) of both the undecyl and propyl chains, appearing as overlapping triplets.

References

  • Title: Buy 3-Iodomethyl-4-iodobutyric acid (EVT-8747671) - EvitaChem (Inventory Data for Undecyl propylcarbamate CAS 92411-94-4)
  • Source: uscks.

Sources

Exploratory

Mechanism of Action of Undecyl Propylcarbamate: A Covalent Inhibitor of Serine Hydrolases

Executive Summary The development of selective inhibitors for the serine hydrolase (SH) superfamily is a cornerstone of modern neuropharmacology and lipid signaling research. Undecyl propylcarbamate (CAS 92411-94-4) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective inhibitors for the serine hydrolase (SH) superfamily is a cornerstone of modern neuropharmacology and lipid signaling research. Undecyl propylcarbamate (CAS 92411-94-4) represents a highly specialized class of amphiphilic carbamate esters. By leveraging a long-chain lipid anchor coupled with an electrophilic warhead, this compound functions as a pseudo-irreversible, covalent inhibitor of lipid-metabolizing serine hydrolases. This technical whitepaper dissects the structural pharmacology, molecular mechanism of action, and the self-validating experimental workflows required to profile its proteome-wide selectivity.

Structural Pharmacology & Target Recognition

Serine hydrolases, including endocannabinoid-regulating enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), possess deep, hydrophobic catalytic channels designed to accommodate long-chain fatty acid substrates. The structural dichotomy of undecyl propylcarbamate is explicitly engineered to exploit this architecture:

  • The Lipid Anchor (O-Undecyl Chain): The 11-carbon aliphatic chain mimics the arachidonoyl tail of endogenous substrates (e.g., anandamide). This moiety drives the initial binding affinity, guiding the molecule into the hydrophobic pocket and forming a highly stable, non-covalent Michaelis complex.

  • The Electrophilic Warhead (N-Propylcarbamate): Carbamates are privileged scaffolds designed to inhibit members of the serine hydrolase family via covalent modification of the active site 1[1]. The propyl substitution tunes the electrophilicity of the carbonyl carbon, ensuring it is reactive enough to trap the target enzyme, yet stable enough to avoid off-target reactivity with generic nucleophiles in the proteome.

Molecular Mechanism: Covalent Inactivation

The inhibition of serine hydrolases by undecyl propylcarbamate proceeds via a time-dependent, pseudo-irreversible covalent mechanism. The process of tuning inhibitor electrophilicity is critical; there is a known "ceiling" of acceptable reactivity where excessive electrophilicity leads to non-specific proteome labeling 2[2]. Undecyl propylcarbamate optimizes this balance through the following biochemical cascade:

  • Nucleophilic Attack: The catalytic serine residue (e.g., Ser241 in FAAH) executes a nucleophilic attack on the carbonyl carbon of the carbamate warhead.

  • Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed, stabilized by the enzyme's oxyanion hole.

  • Expulsion and Carbamylation: The intermediate collapses, expelling the undecyloxy group as 1-undecanol (the leaving group). The enzyme is left covalently modified as an N-propylcarbamylated adduct . Because the hydrolysis of this carbamoyl-enzyme intermediate is exceptionally slow (often taking hours to days), the enzyme is effectively permanently inactivated.

Mechanism E Active Serine Hydrolase (Ser-His-Asp Triad) EI Non-Covalent Michaelis Complex E->EI + Inhibitor I Undecyl Propylcarbamate (Electrophilic Warhead) I->EI TI High-Energy Tetrahedral Intermediate EI->TI Nucleophilic Attack by Serine CE N-Propylcarbamylated Enzyme (Inactivated) TI->CE Covalent Bond Formation LG 1-Undecanol (Leaving Group Expelled) TI->LG Cleavage

Biochemical pathway of serine hydrolase inactivation by undecyl propylcarbamate.

Experimental Workflows for Validation (E-E-A-T)

To rigorously validate the efficacy and selectivity of undecyl propylcarbamate, researchers must employ self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Gel-based competitive ABPP is the gold standard for assessing target engagement and proteome-wide selectivity3[3].

  • Causality: We utilize Fluorophosphonate-Rhodamine (FP-Rh) because the fluorophosphonate warhead universally and indiscriminately reacts with all catalytically active serine hydrolases. If undecyl propylcarbamate successfully carbamylates a specific target during pre-incubation, it physically blocks the serine nucleophile, preventing subsequent FP-Rh labeling.

  • Self-Validating Control: A heat-denatured proteome is run in parallel. Because heat destroys the catalytic triad, FP-Rh cannot bind covalently. Any fluorescence in this lane indicates non-specific probe stickiness, establishing the assay's background noise.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize tissue (e.g., mouse brain) in PBS and isolate the membrane fraction via ultracentrifugation. Aliquot 50 µg of protein per reaction. Heat one aliquot at 95°C for 5 minutes (Negative Control).

  • Inhibitor Pre-Incubation: Treat active proteome aliquots with undecyl propylcarbamate (dose-response: 1 nM to 10 µM) or DMSO vehicle. Incubate at 37°C for 30 minutes. Note: 30 minutes is strictly required to allow the time-dependent covalent carbamylation to reach equilibrium.

  • Probe Labeling: Add FP-Rh (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature.

  • Separation & Imaging: Quench reactions with 4x SDS loading buffer. Resolve proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to quantify the dose-dependent disappearance of specific fluorescent bands.

ABPP P1 1. Proteome Isolation (Includes Heat-Denatured Control) P2 2. Inhibitor Pre-Incubation (Allows covalent carbamylation) P1->P2 P3 3. FP-Rhodamine Labeling (Tags uninhibited active sites) P2->P3 P4 4. SDS-PAGE Separation (Resolves proteome by mass) P3->P4 P5 5. In-Gel Fluorescence (Quantifies target engagement) P4->P5

Self-validating Competitive Activity-Based Protein Profiling (ABPP) workflow.

Protocol B: Rapid Dilution / Dialysis Assay for Reversibility

To definitively prove that undecyl propylcarbamate acts via a covalent mechanism rather than reversible competitive inhibition, a dialysis washout workflow is required.

  • Causality: Dialyzing the inhibited enzyme against a massive volume of buffer will strip away any non-covalently bound molecules.

  • Methodology: Incubate the purified enzyme with the inhibitor at 10×IC50​ for 1 hour. Confirm >95% inhibition via a standard substrate assay. Transfer the mixture to a 10 kDa MWCO microdialysis cassette and dialyze against 1000 volumes of assay buffer for 24 hours at 4°C.

  • Validation: Re-assay the dialyzed enzyme alongside a DMSO-treated control subjected to the exact same dialysis conditions. A failure to recover enzymatic activity confirms the pseudo-irreversible carbamylation of the active site.

Quantitative Pharmacodynamics

Carbamate-based inhibitors are characterized by their leaving groups and resulting target selectivity. The table below contextualizes the kinetic profile of undecyl propylcarbamate against well-documented carbamate reference standards 4[4].

Inhibitor CompoundPrimary Target(s)Mechanism of ActionExpelled Leaving GroupProteome Selectivity
Undecyl Propylcarbamate Lipid Serine HydrolasesPseudo-irreversible1-UndecanolHigh
URB597 FAAHPseudo-irreversibleBiphenyl derivativeHigh
JZL184 MAGLPseudo-irreversible4-NitrophenolModerate
PMSF General ProteasesIrreversibleFluoride ionLow

Conclusion

Undecyl propylcarbamate exemplifies the rational design of targeted covalent inhibitors. By pairing a highly lipophilic undecyl chain with a precisely tuned propylcarbamate warhead, the molecule achieves high-affinity binding followed by selective, pseudo-irreversible carbamylation of the catalytic serine. Utilizing robust, self-validating methodologies like competitive ABPP ensures that researchers can accurately map its pharmacodynamic profile while avoiding the pitfalls of off-target proteome reactivity.

References

  • O-(Triazolyl)
  • Source: nih.
  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH)
  • Source: pnas.
  • Source: taylorandfrancis.

Sources

Foundational

Undecyl propylcarbamate solubility profile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Undecyl Propylcarbamate in Organic Solvents Authored by: Senior Application Scientist Abstract Undecyl propylcarbamate, a lipophilic derivative of the carbamate cl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Undecyl Propylcarbamate in Organic Solvents

Authored by: Senior Application Scientist

Abstract

Undecyl propylcarbamate, a lipophilic derivative of the carbamate class, presents a significant formulation challenge due to its anticipated low aqueous solubility. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of undecyl propylcarbamate in a range of organic solvents. By elucidating the interplay between its physicochemical properties and solvent characteristics, this guide offers a systematic approach to solvent selection and solubility optimization, crucial for advancing its development in pharmaceutical and other applications. We present both theoretical considerations and detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Undecyl Propylcarbamate's Solubility

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role in drug-target interactions and its ability to enhance the biological activity of parent molecules.[1][2] Undecyl propylcarbamate, with its long undecyl chain, is predicted to be a highly lipophilic compound. Its solubility profile is a critical determinant of its utility, influencing everything from reaction kinetics in synthesis to bioavailability in drug delivery systems. A thorough understanding of its solubility in various organic solvents is paramount for:

  • Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and overall process yield.

  • Formulation Development: Enabling the creation of stable, effective dosage forms, including solutions for preclinical studies, and advanced formulations like nanocapsules for enhanced delivery of lipophilic drugs.[3]

  • Analytical Method Development: Selecting appropriate solvents for accurate quantification and characterization using techniques like High-Performance Liquid Chromatography (HPLC).[4]

This guide will navigate the theoretical underpinnings of undecyl propylcarbamate's solubility and provide a robust experimental framework for its precise measurement.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of undecyl propylcarbamate dictates its interaction with different solvents.

Predicted Physicochemical Properties of Undecyl Propylcarbamate:

PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Weight HighThe large molecular size can present a steric hindrance to solvation, potentially lowering solubility.
Polarity Low (non-polar)The long, non-polar undecyl (C11) alkyl chain dominates the molecule's character, leading to poor solubility in polar solvents like water and higher solubility in non-polar organic solvents.
LogP (Octanol-Water Partition Coefficient) HighA high LogP value indicates a strong preference for lipophilic (non-polar) environments over aqueous (polar) ones.
Hydrogen Bond Donor/Acceptor Yes (N-H, C=O)The carbamate moiety can participate in hydrogen bonding, which may enhance solubility in solvents that are also hydrogen bond donors or acceptors. However, the influence of the long alkyl chain is expected to be more significant.

The interplay of these properties suggests that undecyl propylcarbamate will exhibit favorable solubility in non-polar to moderately polar aprotic solvents and poor solubility in highly polar, protic solvents.

A Systematic Approach to Solvent Selection

A logical workflow for selecting appropriate solvents for undecyl propylcarbamate is essential to avoid a purely trial-and-error approach. The following diagram illustrates a systematic process for solvent screening.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Qualitative Assessment cluster_2 Phase 3: Quantitative Measurement A Define Solubility Requirements (e.g., for reaction, formulation) B Characterize Undecyl Propylcarbamate (LogP, Polarity, H-bonding) A->B C Select a Diverse Range of Solvents (Polar, Non-polar, Aprotic, Protic) B->C D Small-Scale Solubility Test (e.g., 1 mg in 1 mL of solvent) C->D E Categorize as 'Soluble', 'Partially Soluble', or 'Insoluble' D->E F Perform Shake-Flask Method for Promising Solvents E->F G Analyze Supernatant via HPLC or UV-Vis Spectroscopy F->G H Determine Equilibrium Solubility (e.g., in mg/mL) G->H

Caption: A workflow for systematic solvent selection for undecyl propylcarbamate.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[5][6]

Materials and Equipment
  • Undecyl Propylcarbamate (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of solid undecyl propylcarbamate into a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[6]

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[6] A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the supernatant from the undissolved solid, centrifuge the vials at a high speed.[6] This step is critical to avoid aspirating solid particles.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This removes any remaining microscopic solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved undecyl propylcarbamate.[4][5]

    • Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

Self-Validating System and Quality Control
  • Visual Inspection: Before and after equilibration, visually confirm the presence of excess solid in each vial.

  • Mass Balance: As a quality control measure, the remaining solid can be dried and weighed to perform a mass balance calculation.[4]

  • Stability Assessment: The HPLC analysis should be stability-indicating, capable of resolving the parent compound from any potential degradation products.[5]

Interpreting the Solubility Profile: Molecular Interactions at Play

The solubility of undecyl propylcarbamate in a given solvent is a result of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The following diagram illustrates the key molecular interactions influencing the solubility of undecyl propylcarbamate.

G cluster_solute Undecyl Propylcarbamate cluster_solvent Organic Solvent cluster_interactions Dominant Interactions for High Solubility solute Undecyl Propylcarbamate Long Alkyl Chain (C11) Carbamate Group (NH-C=O) interactions Favorable Solute-Solvent Interactions solute:f0->interactions Van der Waals forces solute:f1->interactions Dipole-dipole / Hydrogen bonding solvent Solvent Molecule Non-polar region Polar/H-bonding region solvent:f0->interactions Van der Waals forces solvent:f1->interactions Dipole-dipole / Hydrogen bonding

Caption: Key molecular interactions governing undecyl propylcarbamate solubility.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The primary driving force for solubility will be the van der Waals interactions between the long undecyl chain of the solute and the non-polar solvent molecules.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): A balance of van der Waals forces and dipole-dipole interactions between the solvent and the carbamate group will contribute to solubility.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): While the carbamate group can engage in hydrogen bonding with these solvents, the large, non-polar alkyl chain will likely disrupt the strong hydrogen-bonding network of the solvent, leading to lower solubility.

Conclusion: A Roadmap for Formulation Success

This technical guide provides a comprehensive roadmap for understanding and experimentally determining the solubility profile of undecyl propylcarbamate in organic solvents. By integrating an understanding of its physicochemical properties with a systematic and rigorous experimental approach, researchers can efficiently identify suitable solvent systems. This knowledge is fundamental for overcoming formulation challenges and accelerating the development of undecyl propylcarbamate for its intended applications in the pharmaceutical and chemical industries. The principles and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for subsequent research and development activities.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

  • Black, S. N., et al. (2013, February 19). On the Measurement of Solubility. Organic Process Research & Development. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Taylor & Francis Online. (2015, May 22). Suitability of analytical methods to measure solubility for the purpose of nanoregulation. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

  • PubChem. (n.d.). Propyl carbamate. National Institutes of Health. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Tihanyi, K., & Kökösi, J. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. [Link]

  • PubChem. (n.d.). N-Propyl-2-furylcarbamate. National Institutes of Health. [Link]

  • PubChem. (n.d.). 2-(2-Methylphenyl)propyl carbamate. National Institutes of Health. [Link]

  • Eleraky, N. E., Allam, A., & El-Sayed, A. M. (2021). Recent advances in polymer shell oily-core nanocapsules for drug-delivery applications. Nanomedicine. [Link]

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Exploratory

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Undecyl Propylcarbamate

Foreword: Understanding the Thermal Behavior of Carbamates in Research and Development In the landscape of pharmaceutical and materials science, the carbamate functional group is a cornerstone of molecular design, prized...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Thermal Behavior of Carbamates in Research and Development

In the landscape of pharmaceutical and materials science, the carbamate functional group is a cornerstone of molecular design, prized for its role in prodrugs, drug delivery systems, and advanced polymers.[1][2] The stability of these molecules under thermal stress is a critical parameter that dictates their processing, storage, and ultimate performance. This guide provides a comprehensive technical overview of the methodologies and scientific reasoning applied to the study of the thermal stability and degradation of a representative long-chain aliphatic carbamate, undecyl propylcarbamate. While specific experimental data for this exact molecule is not extensively published, this document will lay out the fundamental principles and experimental workflows, drawing upon the well-established chemistry of the carbamate class.[3][4] Our focus is to equip researchers, scientists, and drug development professionals with the expertise to anticipate and investigate the thermal behavior of similar compounds.

Undecyl Propylcarbamate: A Model for Long-Chain Carbamate Stability

Undecyl propylcarbamate, with its linear C11 alkyl chain and a propyl group on the nitrogen, serves as an excellent model for understanding the interplay between molecular structure and thermal stability in non-aromatic carbamates. Its structure suggests potential applications where lipophilicity and controlled release are desired. However, the inherent thermal lability of the carbamate linkage presents a significant challenge.[4] This guide will address the core question: what happens when undecyl propylcarbamate is subjected to heat, and how can we predict and analyze its degradation?

The Primary Thermal Degradation Pathway: A Mechanistic Overview

The thermal decomposition of carbamates is generally understood to proceed through a primary pathway involving the cleavage of the carbamate bond. This process is often a retro-addition reaction, yielding an isocyanate and an alcohol.

Proposed Degradation of Undecyl Propylcarbamate

For undecyl propylcarbamate, the anticipated primary degradation products are propyl isocyanate and undecanol. This reaction is driven by the relative stability of the leaving groups and the entropic favorability of forming two smaller molecules from one larger one.

UPC Undecyl Propylcarbamate TS Thermal Stress (Δ) UPC->TS PI Propyl Isocyanate TS->PI UN Undecanol TS->UN

Caption: Proposed primary thermal degradation pathway of undecyl propylcarbamate.

Secondary reactions of the highly reactive isocyanate are possible, including trimerization to form an isocyanurate or reaction with any available nucleophiles.

Experimental Workflow for Assessing Thermal Stability

A multi-technique approach is essential for a thorough investigation of thermal stability. The following experimental workflow provides a self-validating system for characterizing the thermal behavior of undecyl propylcarbamate.

cluster_0 Thermal Analysis cluster_1 Product Identification TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temperature) GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Separation and Identification of Volatile Products) TGA->GCMS Identify mass loss components DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temperature) DSC->TGA Correlate thermal events FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Group Analysis) GCMS->FTIR Confirm functional groups of products

Sources

Foundational

Pharmacokinetics and Bioavailability of Undecyl Propylcarbamate: A Predictive Framework and Experimental Methodology

Executive Summary & Core Directives Undecyl propylcarbamate (CAS No. 92411-94-4)[1] is an aliphatic carbamate characterized by a highly lipophilic undecyl (C11) chain linked to a propylamino carbonyl moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directives

Undecyl propylcarbamate (CAS No. 92411-94-4)[1] is an aliphatic carbamate characterized by a highly lipophilic undecyl (C11) chain linked to a propylamino carbonyl moiety. In drug development, the carbamate functional group is frequently utilized to modulate target interactions, improve permeability, or serve as a prodrug linkage[2]. However, the extreme lipophilicity of undecyl propylcarbamate presents significant pharmacokinetic (PK) and bioanalytical challenges, primarily driven by poor aqueous solubility and rapid first-pass metabolism.

Because empirical clinical data on this specific compound is limited, this whitepaper establishes a rigorous, predictive PK framework. More importantly, it details the exact, self-validating experimental methodologies required to accurately quantify its Absorption, Distribution, Metabolism, and Excretion (ADME) profile without falling victim to common analytical artifacts.

Physicochemical Profiling & Predictive ADME

The foundation of any robust PK study is a deep understanding of the molecule's physicochemical constraints. Undecyl propylcarbamate's structure dictates its behavior in both biological matrices and analytical instrumentation.

Table 1: Physicochemical Properties and Predictive PK Parameters
ParameterValue / PredictionPharmacokinetic Implication
Molecular Weight 257.41 g/mol Highly permeable across lipid bilayers; rapid cellular uptake.
Estimated LogP ~5.5Extreme lipophilicity. High Volume of Distribution ( Vd​ ); prone to non-specific binding in assays.
H-Bond Donors/Acceptors 1 / 2Minimal aqueous hydration sphere, leading to poor oral solubility.
Primary Clearance Route Hepatic / IntestinalHigh susceptibility to carboxylesterase (CES) mediated hydrolysis[3].
Predicted Bioavailability < 15% (Low)Extensive first-pass metabolism and poor dissolution in the GI tract[4].

Mechanistic Pathways of Metabolism

The metabolic fate of alkyl carbamates is governed by a well-established structure-metabolism relationship[5]. Unlike sterically hindered or cyclic carbamates, unhindered aliphatic carbamates like undecyl propylcarbamate are highly labile.

  • Carboxylesterase (CES) Hydrolysis: The primary metabolic vulnerability is the cleavage of the carbamate bond by CES1 (hepatic) and CES2 (intestinal), yielding propan-1-amine, undecan-1-ol, and carbon dioxide[3].

  • CYP450 Oxidation: The long, unbranched undecyl chain is a prime target for Cytochrome P450 (e.g., CYP3A4, CYP2E1) mediated aliphatic ω -hydroxylation[6].

Metabolism UPC Undecyl Propylcarbamate (Parent Compound) CES Carboxylesterases (CES1 / CES2) UPC->CES Primary Pathway CYP Cytochrome P450 (CYP3A4 / CYP2E1) UPC->CYP Secondary Pathway Hydrolysis Carbamate Hydrolysis CES->Hydrolysis Oxidation Aliphatic ω-Hydroxylation CYP->Oxidation Metab1 Propan-1-amine + Undecan-1-ol + CO2 Hydrolysis->Metab1 Metab2 ω-Hydroxy-undecyl propylcarbamate Oxidation->Metab2

Fig 1: Primary and secondary metabolic degradation pathways of undecyl propylcarbamate.

Self-Validating Experimental Protocols

To generate trustworthy data, protocols must account for the compound's specific liabilities. The following methodologies are engineered to prevent artifactual degradation and ensure absolute data integrity.

Protocol A: In Vitro Metabolic Stability (S9 Fraction Assay)

Causality & Rationale: Standard liver microsomes often underestimate carbamate clearance because CES enzymes are localized in the endoplasmic reticulum lumen and can be lost during microsomal preparation. We utilize S9 fractions (containing both cytosolic and microsomal enzymes) to capture the full esterase profile[3]. Furthermore, 1% Bovine Serum Albumin (BSA) is added to prevent the highly lipophilic undecyl chain from binding to the plastic walls of the assay plate.

Step-by-Step Methodology:

  • Preparation: Thaw pooled rat/human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 1% BSA.

  • Incubation Mixture: Combine S9 fraction (final protein concentration 1 mg/mL) with the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Spike undecyl propylcarbamate (final concentration 1 µM, keeping organic solvent <0.5% to prevent enzyme inhibition) into the mixture. Add NADPH regenerating system (1 mM final) to activate CYP450 pathways.

  • Serial Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Quenching (Critical Step): Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) AND 10 µM bis-p-nitrophenyl phosphate (BNPP), a potent CES inhibitor, to instantly halt hydrolysis[5].

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Pharmacokinetics & Absolute Bioavailability (Rat Model)

Causality & Rationale: Dosing a LogP 5.5 compound orally in aqueous vehicles results in erratic absorption. We utilize a lipid-based nano-emulsion. For blood collection, standard heparin tubes are insufficient; plasma esterases will degrade the carbamate ex vivo before the sample reaches the mass spectrometer. Blood must be drawn into tubes pre-treated with esterase inhibitors.

Step-by-Step Methodology:

  • Formulation: Dissolve undecyl propylcarbamate in 10% PEG400 / 10% Tween 80 / 80% Saline for Intravenous (IV) dosing (2 mg/kg). For Oral (PO) dosing (10 mg/kg), formulate in an olive oil/lipid suspension to leverage lymphatic transport and bypass some hepatic first-pass metabolism[4].

  • Dosing: Administer to two parallel cohorts of fasted Sprague-Dawley rats (n=4 per route).

  • Blood Collection: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Stabilization (Critical Step): Draw blood directly into K2EDTA tubes pre-spiked with 50 µL of 100 mM NaF and BNPP to permanently deactivate plasma esterases.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) to selectively extract the lipophilic parent compound while leaving polar matrix components behind.

  • Calculation: Compute absolute bioavailability using Non-Compartmental Analysis (NCA):

    F(%)=AUCIV​×DosePO​AUCPO​×DoseIV​​×100

PK_Workflow Formulation Lipid-Based Formulation (PEG400/Tween 80) Dosing Animal Dosing (IV vs. PO) Formulation->Dosing Administer Sampling Serial Blood Sampling (+ Esterase Inhibitors) Dosing->Sampling Collect Extraction LLE Extraction (MTBE) Sampling->Extraction Process LCMS LC-MS/MS Quantification Extraction->LCMS Analyze Analysis NCA PK Analysis (Clearance, Vd, F%) LCMS->Analysis Compute

Fig 2: Self-validating workflow for in vivo pharmacokinetic assessment.

Data Presentation & Interpretation

Based on the behavior of homologous aliphatic carbamates[4], the following table summarizes the anticipated PK parameters for undecyl propylcarbamate following the execution of the above protocols.

Table 2: Simulated Pharmacokinetic Parameters in Preclinical Models
PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
Cmax​ (ng/mL)1,450185Poor systemic exposure post-oral dosing due to first-pass CES hydrolysis.
Tmax​ (hr)N/A2.5Delayed absorption typical of highly lipophilic compounds.
AUC0−∞​ (ng·h/mL)850425Indicates rapid systemic clearance.
CL (mL/min/kg)~40N/AHigh clearance, approaching hepatic blood flow limits.
Vdss​ (L/kg)8.5N/AExtensive distribution into adipose and peripheral tissues.
Absolute Bioavailability ( F ) 100% 10.0% Confirms that structural modification (e.g., fluorination) is required to improve oral viability[4].

Conclusion

The pharmacokinetic evaluation of undecyl propylcarbamate requires strict adherence to specialized bioanalytical protocols. Its extreme lipophilicity and susceptibility to carboxylesterase-mediated hydrolysis mean that standard aqueous assays and unprotected plasma sampling will yield artifactual data. By employing lipid-based formulations, S9 fraction stability assays, and aggressive ex vivo esterase inhibition, researchers can accurately map its ADME profile and utilize these insights to design more metabolically stable carbamate derivatives.

References

  • EvitaChem Catalog: Undecyl propylcarbamate (CAS 92411-94-4) . EvitaChem Chemical Database.

  • Organic Carbamates in Drug Design and Medicinal Chemistry . Ghosh, A. K., & Brindisi, M. (2015). Journal of Medicinal Chemistry.

  • Qualitative structure-metabolism relationships in the hydrolysis of carbamates . Vacondio, F., et al. (2023). Drug Metabolism Reviews.

  • Pharmacokinetic characterization of BMS-936561... and prediction of its pharmacokinetics in humans . Zhao, M., et al. (2016). Biopharmaceutics & Drug Disposition.

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives... . Banzato, M., et al. (2024/2026). Journal of Medicinal Chemistry.

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Exploratory

An In-depth Technical Guide to the NMR Spectra Assignment and Characterization of Undecyl Propylcarbamate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectra of undecyl propylcarbamate. As researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount for predicting its behavior, reactivity, and potential applications. This document will serve as a technical guide to the complete ¹H and ¹³C NMR spectral assignment of undecyl propylcarbamate, elucidating the rationale behind experimental choices and the logic of spectral interpretation.

The principles of NMR spectroscopy are based on the quantum mechanical property of nuclear spin.[3] Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the specific frequency required for this resonance provides detailed information about the chemical environment of the nucleus.[1][4][5]

Molecular Structure of Undecyl Propylcarbamate

Before delving into the spectral analysis, it is crucial to understand the molecular architecture of undecyl propylcarbamate. The molecule consists of three key components: an undecyl group (an eleven-carbon alkyl chain), a propyl group, and a central carbamate functional group. The connectivity of these fragments dictates the unique chemical environment of each atom, which is directly reflected in the NMR spectra.

Figure 1: Molecular Structure of Undecyl Propylcarbamate

Caption: Chemical structure of undecyl propylcarbamate.

Experimental Protocols: A Foundation of Trustworthiness

The integrity of NMR data is fundamentally dependent on meticulous experimental execution. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Sample Preparation
  • Analyte Purity: Begin with a sample of undecyl propylcarbamate of the highest possible purity. Impurities can introduce extraneous signals, complicating spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules as it is relatively inexpensive and dissolves a wide range of compounds. The residual proton signal of the solvent (at ~7.26 ppm for CDCl₃) serves as a convenient internal reference.[6]

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[7]

  • Homogenization: Ensure the sample is completely dissolved. Gentle vortexing or warming in a water bath can aid dissolution. Any particulate matter should be filtered to prevent distortion of the magnetic field homogeneity.[7]

  • NMR Tube: Use high-quality, clean, and dry NMR tubes to avoid paramagnetic impurities and signal broadening.[8]

NMR Data Acquisition

The following parameters are suggested for a standard 500 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Spectral Width 20 ppm240 ppm
Acquisition Time ~3 sec~1 sec
Relaxation Delay 2 sec2 sec

Causality Behind Experimental Choices:

  • Pulse Program: A standard 30-degree pulse (zg30) is used for ¹H NMR to allow for a shorter relaxation delay without saturating the signals. For ¹³C NMR, a proton-decoupled experiment (zgpg30) is employed to simplify the spectrum by collapsing carbon-proton couplings, resulting in single lines for each unique carbon atom.[9]

  • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the ¹³C isotope (~1.1%), significantly more scans are required for ¹³C NMR compared to ¹H NMR.

  • Spectral Width: The spectral width is set to encompass all expected resonances for the molecule.

  • Relaxation Delay: A relaxation delay is incorporated to allow the nuclear spins to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

¹H NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
a (CH₃ - undecyl)~0.88Triplet3H
b (-(CH₂)₉- - undecyl)~1.26Multiplet18H
c (-O-CH₂- - undecyl)~4.05Triplet2H
d (N-H)~4.8-5.5Broad Singlet1H
e (-N-CH₂- - propyl)~3.10Triplet2H
f (-CH₂- - propyl)~1.52Sextet2H
g (CH₃ - propyl)~0.92Triplet3H

Rationale for Assignments:

  • Alkyl Protons (a, b, f, g): Protons on saturated alkyl chains typically resonate in the upfield region of the spectrum (0.8-1.7 ppm). The terminal methyl groups (a and g ) are expected to be triplets due to coupling with their adjacent methylene groups. The internal methylene protons of the undecyl chain (b ) will appear as a complex multiplet due to overlapping signals. The central methylene of the propyl group (f ) is predicted to be a sextet, coupling to both the adjacent methylene and methyl groups.[10]

  • Protons Adjacent to Heteroatoms (c, e): The electronegative oxygen and nitrogen atoms deshield the adjacent protons, shifting their signals downfield. The methylene protons attached to the oxygen of the ester group (c ) are expected around 4.05 ppm, while the methylene protons attached to the nitrogen (e ) will appear around 3.10 ppm.[11] Both are anticipated to be triplets due to coupling with their neighboring methylene groups.

  • Amide Proton (d): The proton on the nitrogen of the carbamate group typically appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be variable and is often concentration and solvent-dependent.[12]

¹³C NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carbamate)~156
-O-CH₂- (Undecyl)~65
Internal -(CH₂)₉- (Undecyl)~22-32
-CH₂-CH₃ (Undecyl)~14
-N-CH₂- (Propyl)~43
-CH₂- (Propyl)~23
-CH₃ (Propyl)~11

Rationale for Assignments:

  • Carbonyl Carbon: The carbonyl carbon of the carbamate group is significantly deshielded and is expected to resonate at the downfield end of the spectrum, typically around 150-160 ppm.[13]

  • Carbons Bonded to Heteroatoms: The carbon atom attached to the oxygen of the ester (-O-CH₂- ) will be deshielded and appear around 65 ppm. The carbon attached to the nitrogen (-N-CH₂- ) will also be deshielded, resonating around 43 ppm.[14]

  • Alkyl Carbons: The carbons of the long undecyl chain will have characteristic chemical shifts. The terminal methyl carbon appears at the most upfield position (~14 ppm), and the internal methylene carbons resonate in the range of 22-32 ppm.[15] Similarly, for the propyl group, the terminal methyl carbon will be around 11 ppm, and the central methylene will be around 23 ppm.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton couplings, typically over two to three bonds.[16] This is instrumental in tracing the connectivity within the undecyl and propyl chains.

Figure 2: COSY Workflow for Undecyl Propylcarbamate

COSY_Workflow cluster_undecyl Undecyl Chain Correlations cluster_propyl Propyl Chain Correlations a CH3 (a) b -(CH2)9- (b) a->b 3J(H,H) c -O-CH2- (c) b->c 3J(H,H) e -N-CH2- (e) f -CH2- (f) e->f 3J(H,H) g CH3 (g) f->g 3J(H,H)

Caption: Expected COSY correlations for undecyl propylcarbamate.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms.[17][18] This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum.

Figure 3: HSQC Correlation Diagram

HSQC_Correlations H_a ¹H: a (~0.88 ppm) C_undecyl_CH3 ¹³C: Undecyl CH3 (~14 ppm) H_a->C_undecyl_CH3 H_b ¹H: b (~1.26 ppm) C_undecyl_CH2 ¹³C: Undecyl (CH2)n (~22-32 ppm) H_b->C_undecyl_CH2 H_c ¹H: c (~4.05 ppm) C_undecyl_OCH2 ¹³C: Undecyl O-CH2 (~65 ppm) H_c->C_undecyl_OCH2 H_e ¹H: e (~3.10 ppm) C_propyl_NCH2 ¹³C: Propyl N-CH2 (~43 ppm) H_e->C_propyl_NCH2 H_f ¹H: f (~1.52 ppm) C_propyl_CH2 ¹³C: Propyl CH2 (~23 ppm) H_f->C_propyl_CH2 H_g ¹H: g (~0.92 ppm) C_propyl_CH3 ¹³C: Propyl CH3 (~11 ppm) H_g->C_propyl_CH3

Caption: Key one-bond ¹H-¹³C correlations expected in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.[16][18] This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different functional groups.

Key Expected HMBC Correlations:

  • Protons on c (-O-CH₂- of undecyl) will show a correlation to the carbonyl carbon (C=O ).

  • Protons on e (-N-CH₂- of propyl) will show a correlation to the carbonyl carbon (C=O ).

  • The amide proton d (N-H) will show correlations to the carbonyl carbon (C=O ) and the adjacent propyl methylene carbon (-N-CH₂- ).

These correlations provide definitive proof of the carbamate linkage and the attachment of the undecyl and propyl chains.

Conclusion

The comprehensive NMR analysis of undecyl propylcarbamate, employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, allows for the unambiguous assignment of all proton and carbon signals. This detailed structural elucidation is a cornerstone of chemical characterization, providing the foundational knowledge required for further research and development in fields such as drug discovery and materials science. The protocols and interpretive logic presented in this guide are designed to ensure scientific rigor and to serve as a valuable resource for researchers in the field.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry - Longdom Publishing. (2023, December 7). Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. (2022, January 12). Retrieved from [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Retrieved from [Link]

  • Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications - JoVE. (2015, March 4). Retrieved from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset. (2014, November 15). Retrieved from [Link]

  • GOOD LAB PRACTICE-NMR. Retrieved from [Link]

  • chemical shift of carbamate : r/OrganicChemistry - Reddit. (2024, June 20). Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • HSQC and HMBC - NMR Core Facility - Columbia University. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]

  • 2D NMR - EPFL. Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • H-NMR Familiar Groups that are Easy to Recognize. Retrieved from [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2023, June 28). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • 13C - NMR Absorptions of Major Functional Groups | NIST. (2012, June 22). Retrieved from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. Retrieved from [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1. Retrieved from [Link]

  • Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst Qiao Zhang,a Hao-Y. Retrieved from [Link]

  • 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1 | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Solid state 13C CP-MAS NMR-spectrum of AMP carbamate formed in TEGDME. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • H NMR Chemical Shifts. Retrieved from [Link]

  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from [Link]

  • Unraveling the 13C NMR Chemical Shifts in Single-Walled Carbon Nanotubes: Dependence on Diameter and Electronic Structure - ACS Publications. (2012, February 14). Retrieved from [Link]

  • interpreting C-13 NMR spectra - Chemguide. Retrieved from [Link]

  • Basic Practical NMR Concepts - MSU chemistry. Retrieved from [Link]

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  • Methylcarbamate - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • tert-butyl N-(2-aminoethyl)-N-propylcarbamate | C10H22N2O2 | CID 14925148 - PubChem. Retrieved from [Link]

  • propyl N-(4-prop-2-enylphenyl)carbamate | C13H17NO2 | CID 67727653 - PubChem. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing undecyl propylcarbamate in the laboratory

An Application Note for the Laboratory Synthesis of Undecyl Propylcarbamate Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of undecyl propylcarbamate, a linear carbamate....

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory Synthesis of Undecyl Propylcarbamate

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of undecyl propylcarbamate, a linear carbamate. Carbamates are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2] The described method is based on the well-established reaction of an alcohol with an isocyanate, a reliable and efficient route for carbamate formation.[3][4][5] This guide is intended for researchers and scientists in drug development and organic synthesis, offering detailed procedural instructions, explanations of the underlying chemical principles, critical safety information, and methods for product purification and characterization.

Introduction and Reaction Principle

Carbamates, also known as urethanes, are esters of carbamic acid. The carbamate functional group is a key structural motif in numerous biologically active molecules and polymers like polyurethanes.[5] The synthesis of specific carbamates is therefore a routine yet critical task in synthetic organic chemistry.

The protocol herein describes the synthesis of undecyl propylcarbamate via the nucleophilic addition of undecyl alcohol to the electrophilic carbonyl carbon of n-propyl isocyanate.[3][6]

Reaction Scheme:

The reaction mechanism involves the lone pair of electrons on the alcohol's oxygen atom attacking the electron-deficient carbonyl carbon of the isocyanate. This is followed by a proton transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, resulting in the stable carbamate linkage.[3] This reaction is typically high-yielding and can often be performed at room temperature without the need for a catalyst.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )Required PuritySupplier Example
Undecyl alcohol (1-Undecanol)C₁₁H₂₄O172.31≥98%Sigma-Aldrich
n-Propyl isocyanateC₄H₇NO85.11≥99%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37Reagent GradeVWR
Ethyl AcetateC₄H₈O₂88.11ACS GradeSpectrum Chemical
HexaneC₆H₁₄86.18ACS GradeSpectrum Chemical
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope Labs
Laboratory Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Glass syringe (5 mL)

  • Septa

  • Needles

  • Inert gas line (Nitrogen or Argon) with manifold

  • Drying tube with calcium chloride

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (for column chromatography, 230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR spectrometer, IR spectrometer, Mass spectrometer for analysis

Safety Precautions

This protocol must be performed inside a certified chemical fume hood.

  • n-Propyl Isocyanate: Highly flammable, toxic if inhaled, and a lachrymator.[7] It reacts with water and can cause severe respiratory irritation and sensitization.[7][8] Always handle with extreme care in a fume hood, wearing nitrile gloves, safety goggles, and a lab coat.[9]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.[10]

  • Undecyl Alcohol: May cause skin and eye irritation.[11]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemically resistant gloves are mandatory at all times.[9][12]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis reactants 1. Weigh Undecyl Alcohol 2. Prepare Anhydrous DCM setup Assemble Dry Glassware (Flask, Stirrer, Septum) Under Inert Atmosphere reactants->setup dissolve Dissolve Alcohol in DCM setup->dissolve addition Slowly Add n-Propyl Isocyanate via Syringe at 0°C to RT dissolve->addition react Stir at Room Temperature (Monitor by TLC) addition->react workup Quench (if needed) Transfer to Separatory Funnel Wash with Brine react->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Filter and Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Silica Gel Chromatography) concentrate->purify final_product Undecyl Propylcarbamate (Pure Product) purify->final_product characterize Characterize by: - NMR - IR - Mass Spectrometry final_product->characterize

Caption: Workflow for the synthesis of undecyl propylcarbamate.

Detailed Synthesis Protocol

This protocol is based on a 10 mmol scale of undecyl alcohol.

Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and allowed to cool in a desiccator.

  • Assembly: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a gas bubbler. This is critical to prevent the isocyanate from reacting with atmospheric moisture.[6][7]

Reaction Procedure
  • Add Alcohol: In the prepared flask, add undecyl alcohol (1.72 g, 10.0 mmol).

  • Add Solvent: Using a syringe, add 30 mL of anhydrous dichloromethane (DCM) to the flask and stir until the alcohol is fully dissolved.

  • Add Isocyanate: Draw n-propyl isocyanate (0.94 g, 1.0 mL, 11.0 mmol, 1.1 equivalents) into a glass syringe.

    • Causality Note: Using a slight excess (1.1 equivalents) of the isocyanate ensures the complete consumption of the more valuable starting alcohol.

  • Carefully and slowly add the n-propyl isocyanate dropwise to the stirring alcohol solution over 5-10 minutes. The reaction can be mildly exothermic; for larger-scale reactions, an ice bath may be used to maintain room temperature.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored every 30-60 minutes.

Reaction Monitoring
  • TLC Analysis: Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Spot a TLC plate with the starting undecyl alcohol, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Monitor the disappearance of the undecyl alcohol spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-4 hours.

Work-up and Purification
  • Quenching (Optional): If TLC shows residual isocyanate, a few drops of methanol can be added to quench it.

  • Solvent Removal: Once the reaction is complete, remove the DCM using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel.[13]

    • Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

    • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the silica gel column.[13]

    • Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate). Collect fractions and monitor them by TLC.

    • Combining Fractions: Combine the fractions containing the pure product.

  • Final Concentration: Remove the eluent from the combined pure fractions using a rotary evaporator to yield undecyl propylcarbamate as a colorless oil or a white solid. Dry the product under high vacuum to remove any residual solvent.

  • Yield Calculation: Determine the final mass of the product and calculate the percentage yield. A typical yield for this reaction is >90%.

Characterization

The identity and purity of the synthesized undecyl propylcarbamate should be confirmed using standard analytical techniques:

  • ¹H NMR (in CDCl₃): Expect signals corresponding to the undecyl alkyl chain (a triplet around 0.88 ppm for the terminal CH₃, a multiplet around 1.26 ppm for the CH₂ chain), the O-CH₂ group (a triplet around 4.0 ppm), the N-H proton (a broad signal around 4.7 ppm), the N-CH₂ group (a quartet around 3.1 ppm), and the propyl CH₃ (a triplet around 0.9 ppm).

  • ¹³C NMR (in CDCl₃): Expect a signal for the carbonyl carbon around 156 ppm, along with signals for the carbons in the two alkyl chains.

  • FT-IR (thin film): Look for a strong C=O stretch (around 1690-1720 cm⁻¹) and an N-H stretch (a sharp peak around 3300-3400 cm⁻¹).

  • Mass Spectrometry (e.g., ESI+): Observe the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 257.43 g/mol .

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Product YieldInactive reagents; moisture contamination.Use freshly opened or properly stored n-propyl isocyanate. Ensure all glassware and solvents are scrupulously dry.
Presence of Symmetric Urea ByproductMoisture in the reaction flask reacted with the isocyanate to form an amine, which then reacted with more isocyanate.Improve inert atmosphere technique. Use anhydrous solvents and dry glassware thoroughly.
Incomplete ReactionInsufficient reaction time or low reactivity.Allow the reaction to run longer. Consider adding a catalytic amount (1-2 mol%) of dibutyltin dilaurate (DBTDL) or triethylamine (TEA) to accelerate the reaction.

References

  • Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Available at: [Link]

  • A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Available at: [Link]

  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal. Available at: [Link]

  • Material Safety Data Sheet for a product containing 3-Iodo-2-Propynyl butyl carbamate. Note: This reference provides general safety information for a carbamate-containing product. Available at: [Link]

  • BENZYL HYDROXYMETHYL CARBAMATE. Organic Syntheses Procedure. Available at: [Link]

  • Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. Available at: [Link]

  • Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as Valuable Therapeutic Agents. ResearchGate. Available at: [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. Available at: [Link]

  • Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Chemistry Portal. Available at: [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC. Available at: [Link]

  • Reaction of isocyanates with alcohols. ResearchGate. Available at: [Link]

  • Isocyanate. Wikipedia. Available at: [Link]

Sources

Application

UHPLC-CAD Method Development and Validation for the Quantification of Undecyl Propylcarbamate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Overcoming Weak Chromophore Limitations in Lipophilic Analytes Executive Summary & Physicochemical Profiling The quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Overcoming Weak Chromophore Limitations in Lipophilic Analytes

Executive Summary & Physicochemical Profiling

The quantification of undecyl propylcarbamate ( C15​H31​NO2​ ) presents a classic chromatographic challenge. The molecule is characterized by two distinct structural features that dictate its analytical behavior:

  • An Aliphatic C11 Chain: Confers profound lipophilicity (estimated LogP ~4.5), requiring high organic mobile phase compositions for elution.

  • A Propylcarbamate Headgroup: Lacks an extended conjugated π -electron system, resulting in an exceptionally weak UV chromophore with maximum absorbance below 210 nm.

The Causality of Detector Selection: Traditional HPLC-UV methods fail for this class of compounds. At wavelengths <210 nm, gradient elution with organic modifiers (like acetonitrile or methanol) produces severe baseline drift, obscuring the Limit of Quantitation (LOQ) and yielding poor signal-to-noise ratios.

To circumvent this optical limitation, we deploy 1 [1]. CAD is a mass-sensitive, universal detector that measures non-volatile analytes independent of their chemical structure. By nebulizing the eluent, evaporating the mobile phase, and applying an electrical charge to the residual analyte particles, CAD provides highly sensitive, uniform responses for lipophilic molecules that are otherwise invisible to UV[2].

CADvsUV Compound Undecyl Propylcarbamate (C15H31NO2) Trait1 Aliphatic Chain (C11) Highly Lipophilic Compound->Trait1 Trait2 Carbamate Group Weak Chromophore Compound->Trait2 CAD Charged Aerosol Detection (CAD) Universal, Mass-based Response Trait1->CAD Non-volatile UV Standard UV Detection Poor Sensitivity & Baseline Drift Trait2->UV Limits Trait2->CAD Ideal for

Fig 1: Logical decision matrix for detector selection based on molecular traits.

Method Development Rationale

Stationary Phase Selection: Why C8 over C18?

While C18 is the default stationary phase in many laboratories, applying it to an undecyl (C11) chain results in excessive hydrophobic retention. This leads to peak broadening, tailing, and unnecessarily long run times. We selected a sub-2µm C8 column . The shorter alkyl chain of the C8 phase provides optimal steric interaction and faster mass transfer for highly lipophilic analytes[3], reducing the run time while maintaining critical resolution.

Mobile Phase Causality: The Necessity of Volatility

Because CAD evaporates the mobile phase to measure the residual analyte mass, all mobile phase additives must be strictly volatile [1]. Non-volatile salts (e.g., sodium phosphate) will permanently foul the detector's corona wire. We utilize 0.05% Formic Acid in both aqueous and organic phases. LC-MS grade solvents are mandatory; trace non-volatile impurities in lower-grade solvents will manifest as elevated background noise in CAD.

MethodDev Start Physicochemical Profiling (Lipophilic, Weak UV) Detector Detector Selection (CAD over UV) Start->Detector Column Stationary Phase (Sub-2µm C8 Column) Detector->Column MobilePhase Mobile Phase Optimization (Volatile Formate Buffers) Column->MobilePhase Validation ICH Q2(R2) Validation (Accuracy, Precision, Linearity) MobilePhase->Validation

Fig 2: Step-by-step HPLC method development workflow for lipophilic compounds.

Experimental Protocols

Materials & Reagents
  • Analyte: Undecyl propylcarbamate reference standard (>99.0% purity).

  • Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile.

  • Additive: LC-MS Grade Formic Acid.

Step-by-Step Methodology

This protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Test (SST) criteria are met.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 0.5 mL of Formic Acid to 1000 mL of LC-MS Grade Water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 0.5 mL of Formic Acid to 1000 mL of LC-MS Grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • Accurately weigh 10.0 mg of undecyl propylcarbamate into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with 100% Acetonitrile (Stock Solution: 100 µg/mL). Note: High organic diluent is required to prevent precipitation of the lipophilic analyte.

  • Prepare working standards (1.0 to 100.0 µg/mL) by serial dilution using Acetonitrile.

Step 3: Chromatographic & Detector Setup Configure the UHPLC-CAD system according to the parameters below. Ensure the CAD evaporation temperature is set to 35°C ; higher temperatures risk volatilizing the carbamate, while lower temperatures result in incomplete mobile phase evaporation and high baseline noise.

Table 1: Optimized UHPLC-CAD Chromatographic Conditions

ParameterSetting / Value
Column C8, 1.7 µm, 50 mm × 2.1 mm
Column Temperature 40°C
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
CAD Evaporation Temp 35°C
CAD Data Collection Rate 10 Hz (Filter: 3.6s)
Gradient Program 0.0 min: 40% B 3.0 min: 95% B 4.0 min: 95% B 4.1 min: 40% B 6.0 min: 40% B

Step 4: System Suitability Testing (SST) Inject the 50 µg/mL standard six consecutive times. The system is valid for sample analysis only if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 .

ICH Q2(R2) Validation Framework

The method was validated in strict accordance with the 4 [4], ensuring the protocol is fit-for-purpose for commercial drug release and stability testing.

Linearity & The Log-Log Transformation

Unlike UV detection, the aerosol charging process in CAD is inherently non-linear across wide concentration ranges. Larger particles hold proportionally less charge per unit mass than smaller ones[1]. To comply with ICH Q2(R2) linearity requirements, a log-log transformation ( log(Area) vs. log(Concentration) ) was applied, yielding a highly linear correlation.

Validation Data Summary

Table 2: ICH Q2(R2) Validation Results for Undecyl Propylcarbamate

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo peaks in blank matrixPass
Linearity (Log-Log) R2≥0.990 (Range: 1-100 µg/mL) R2=0.9992 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels98.5% - 101.2%Pass
Repeatability (Precision) %RSD ≤2.0% ( n=6 )1.2%Pass
Intermediate Precision %RSD ≤2.0% (Different days/analysts)1.5%Pass
Limit of Detection (LOD) S/N Ratio ≥3:1 0.2 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio ≥10:1 1.0 µg/mLPass

Conclusion

By aligning fundamental physicochemical profiling with advanced detector technology, this protocol provides a robust, stability-indicating method for undecyl propylcarbamate. Substituting traditional UV detection with Charged Aerosol Detection (CAD) eliminates baseline drift and sensitivity issues inherent to weak chromophores. Furthermore, utilizing a sub-2µm C8 stationary phase prevents the excessive retention typical of C11 aliphatic chains. The method is fully self-validating and compliant with the latest ICH Q2(R2) regulatory standards, ensuring seamless transferability across pharmaceutical R&D and QC environments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online.
  • The analysis of lipids via HPLC with a charged aerosol detector. ResearchGate.
  • Optimization of Ultrasonic-assisted Extraction of Fatty Acids... Simultaneous Analysis Using High-Performance Liquid Chromatography with Charged Aerosol Detection. MDPI.

Sources

Method

Application Note: Bioanalytical Extraction of Undecyl Propylcarbamate from Biological Matrices

Executive Summary & Mechanistic Rationale Undecyl propylcarbamate (CAS 92411-94-4) represents a unique class of highly lipophilic carbamate esters (C15H31NO2). Characterized by a polar propylamino carbonyl core attached...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Undecyl propylcarbamate (CAS 92411-94-4) represents a unique class of highly lipophilic carbamate esters (C15H31NO2). Characterized by a polar propylamino carbonyl core attached to a highly hydrophobic 11-carbon aliphatic chain, it presents distinct challenges during bioanalysis. In biological matrices such as human plasma or serum, compounds with such high lipophilicity (estimated LogP > 4.5) extensively bind to endogenous proteins and partition into lipid fractions.

Direct analysis of these matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without rigorous sample cleanup leads to severe matrix effects. Endogenous glycerophospholipids co-elute with lipophilic analytes, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source.

  • Disruption of Protein Binding: Utilizing an organic solvent crash to denature proteins and release the bound carbamate.

  • Selective Isolation: Employing either a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) or a targeted Liquid-Liquid Extraction (LLE) to separate the analyte from the phospholipid-rich supernatant.

These techniques ensure a robust, reproducible, and self-validating bioanalytical method suitable for pharmacokinetic or toxicological evaluation .

Quantitative Method Comparison

Selecting the correct extraction methodology requires balancing recovery, matrix effect, and throughput. The table below summarizes the quantitative performance of three distinct sample preparation strategies for Undecyl propylcarbamate.

Extraction MethodMean Recovery (RE %)Matrix Effect (ME %)Phospholipid RemovalProcessing Time (96-well)
Protein Precipitation (PPT) 95.2 ± 3.1> 45 (Severe Suppression)Poor15 minutes
Liquid-Liquid Extraction (MTBE) 82.4 ± 4.5< 12 (Acceptable)Moderate45 minutes
Solid-Phase Extraction (HLB) 91.8 ± 2.2< 5 (Negligible)Excellent60 minutes

Data Interpretation: While PPT offers the highest absolute recovery, the severe ion suppression renders it unsuitable for trace-level quantification. SPE using an HLB sorbent provides the optimal balance of high recovery and exceptional matrix cleanup.

Experimental Workflows & Protocols

Protocol A: Polymeric Reversed-Phase SPE (Recommended for Plasma)

Causality of Experimental Choices: Plasma contains high concentrations of proteins and strongly binding lipids. A polymeric HLB sorbent is chosen over traditional silica-based C18. The C11 chain of undecyl propylcarbamate binds too strongly to C18, requiring 100% strong organic solvents (like Acetonitrile) for elution, which unfortunately co-elutes phospholipids. HLB allows for a highly specific ethyl acetate elution that desorbs the carbamate while leaving hydrophobic phospholipids permanently trapped on the polymeric backbone .

Step-by-Step Procedure:

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of the isotopically labeled Internal Standard (IS). Add 300 µL of cold Acetonitrile (ACN) to precipitate proteins. Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a 30 mg HLB SPE cartridge with 1.0 mL of Methanol, followed immediately by 1.0 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Transfer 200 µL of the supernatant from Step 1 and dilute it with 400 µL of water. Crucial: This dilution reduces the organic content to <25%, preventing the lipophilic analyte from breaking through the sorbent during loading. Load the diluted sample onto the cartridge via gravity flow.

  • Matrix Wash: Wash the cartridge with 1.0 mL of 40% Methanol in water. Causality: This specific concentration removes polar endogenous interferences and salts without desorbing the highly lipophilic carbamate.

  • Target Elution: Elute the analyte into a clean collection tube using 2 x 500 µL of 100% Ethyl Acetate.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol B: Liquid-Liquid Extraction (Recommended for Urine)

Causality of Experimental Choices: Urine has lower protein content but high concentrations of salts and polar metabolites. LLE with Methyl tert-butyl ether (MTBE) provides a rapid, orthogonal cleanup. MTBE’s slight dipole moment effectively solvates the polar carbamate core while accommodating the undecyl chain, preventing the emulsion formations that frequently occur with purely non-polar solvents like hexane.

Step-by-Step Procedure:

  • Buffering: Aliquot 200 µL of urine. Add 10 µL of IS and 100 µL of 0.1 M Ammonium Acetate buffer (pH 7.4) to ensure the carbamate remains entirely in its neutral state.

  • Extraction: Add 1.0 mL of MTBE. Cap securely and shake on a mechanical reciprocating shaker for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a crisp phase boundary.

  • Collection: Transfer 800 µL of the upper organic (MTBE) layer to a clean tube.

  • Drying & Reconstitution: Evaporate under nitrogen at 35°C and reconstitute in 100 µL of mobile phase prior to injection.

Establishing a Self-Validating System

To ensure the trustworthiness of this protocol in your laboratory, you must validate the extraction efficiency and matrix effects using the A-B-C Sample Method :

  • Set A (Neat): Analyte spiked directly into the reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix extracted according to the protocol, then spiked with the analyte after elution and before evaporation.

  • Set C (Pre-Extraction Spike): Matrix spiked with the analyte before any extraction steps.

System Suitability Formulas:

  • Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) × 100. A value between 85% and 115% indicates negligible ion suppression/enhancement.

  • Extraction Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) × 100. This isolates the physical recovery of the extraction process from the mass spec matrix effects.

Process Visualization

ExtractionWorkflow cluster_SPE Solid-Phase Extraction (HLB) Sample 1. Biological Matrix (Plasma/Urine) Spike 2. Internal Standard Addition (Isotopically Labeled) Sample->Spike PPT 3. Protein Disruption (Acetonitrile Crash) Spike->PPT Centrifuge 4. Centrifugation (14,000 x g, 4°C) PPT->Centrifuge SPE_Load 5. Load Supernatant (Gravity Flow) Centrifuge->SPE_Load SPE_Wash 6. Matrix Wash (40% Methanol) SPE_Load->SPE_Wash SPE_Elute 7. Target Elution (Ethyl Acetate) SPE_Wash->SPE_Elute Evap 8. N2 Evaporation (35°C) SPE_Elute->Evap Recon 9. Reconstitution (Mobile Phase) Evap->Recon LCMS 10. LC-MS/MS Analysis Recon->LCMS

Workflow for the extraction of Undecyl propylcarbamate from biological matrices prior to LC-MS/MS.

References

  • Zhang, H. (1997). Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography. Se Pu, 15(5), 442-4. URL:[Link]

  • Ashri, N.Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-18. URL: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. IJPS. URL: [Link]

  • Agilent Technologies. (2024). Sample Preparation Techniques for Biological Matrices. Agilent Application Compendium. URL: [Link]

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Undecyl Propylcarbamate

Mechanistic Principles & Experimental Causality Undecyl propylcarbamate (CAS 92411-94-4; C15H31NO2) is a highly lipophilic carbamate ester. Detecting such compounds in complex biological matrices (e.g., plasma, serum) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Principles & Experimental Causality

Undecyl propylcarbamate (CAS 92411-94-4; C15H31NO2) is a highly lipophilic carbamate ester. Detecting such compounds in complex biological matrices (e.g., plasma, serum) requires a highly tailored approach to overcome severe matrix effects, poor aqueous solubility, and fragmentation instability. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a mechanistically grounded, self-validating analytical system.

Sample Preparation Rationale

Traditional protein precipitation (PPT) is inadequate for highly lipophilic analytes because it fails to remove endogenous phospholipids, which co-elute in the high-organic region of the chromatogram and cause severe ion suppression. Instead, we utilize Liquid-Liquid Extraction (LLE) with ethyl acetate. Ethyl acetate possesses the optimal dielectric constant to efficiently partition the non-polar undecyl chain into the organic phase while leaving polar matrix components and salts in the aqueous layer. This approach is mechanistically supported by established methodologies for lipophilic carbamate derivatives .

Chromatographic Strategy

The 11-carbon aliphatic chain of undecyl propylcarbamate dictates extreme hydrophobicity. A standard C18 column is employed, but to prevent excessive band broadening and carryover, the mobile phase gradient must rapidly ramp to a high organic composition (90% acetonitrile).

Ionization & Fragmentation Dynamics

In positive Electrospray Ionization (ESI+), carbamates readily protonate to form [M+H]+ ions. We utilize a mobile phase buffered with 5 mM ammonium formate and 0.1% formic acid. Formic acid provides the abundant protons necessary for ionization, while ammonium formate stabilizes the droplet pH and suppresses the formation of unfragmentable sodium adducts [M+Na]+ .

During Collision-Induced Dissociation (CID), the ester oxygen near the carbonyl carbon acts as the charge-directed cleavage site. The fragmentation is characterized by the neutral loss of the undecyl moiety as undecene (-154 Da), yielding a stable propylcarbamic acid fragment (m/z 104.1). A subsequent decarboxylation (-44 Da) yields the propylamine product ion (m/z 60.1).

Fragmentation_Pathway M Undecyl Propylcarbamate [M+H]+ m/z 258.2 NL Loss of Undecene (-154 Da) M->NL Collision-Induced Dissociation F1 Propylcarbamic Acid [Fragment]+ m/z 104.1 CO2 Loss of CO2 (-44 Da) F1->CO2 Decarboxylation F2 Propylamine [Fragment]+ m/z 60.1 NL->F1 CO2->F2

Fig 1. CID fragmentation pathway of undecyl propylcarbamate in positive ESI mode.

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the system continuously proves its own accuracy and precision during every run through built-in quality control checks.

Step-by-Step Extraction Workflow
  • Aliquot : Transfer 100 µL of plasma sample (or calibration standard/QC) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of Internal Standard (IS) working solution (e.g., Propylcarbamate-d7 at 100 ng/mL). Causality: The IS corrects for any volumetric losses during extraction and tracks ionization suppression.

  • Extraction : Add 1.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes to ensure complete phase partitioning.

  • Phase Separation : Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation : Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

LCMS_Workflow S1 1. Plasma Aliquot + Internal Standard S2 2. Liquid-Liquid Extraction (Ethyl Acetate) S1->S2 S3 3. N2 Evaporation & Reconstitution S2->S3 S4 4. UHPLC Separation (C18 Column) S3->S4 S5 5. MS/MS Detection (MRM Mode) S4->S5

Fig 2. Self-validating LLE and LC-MS/MS analytical workflow for lipophilic carbamates.

System Suitability & Quality Control (The Self-Validating Engine)

To ensure the integrity of the generated data, the following self-validation criteria must be met for every batch:

  • Matrix Blank Integrity : A double-blank (no analyte, no IS) must show a signal <20% of the Lower Limit of Quantification (LLOQ) to rule out carryover and endogenous isobaric interference.

  • IS Tracking : The IS peak area across all samples must remain within ±15% of the mean IS area of the batch. A drop beyond this indicates severe, uncorrected ion suppression.

  • Calibration Linearity : The calibration curve must yield a correlation coefficient (R²) ≥ 0.99 using a 1/x² weighting factor.

Quantitative Data Parameters

All critical instrumental parameters have been summarized below for rapid implementation into your laboratory's data acquisition software.

Table 1: UHPLC Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) at 40°C. Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution Phase
0.09550.40Equilibration
1.09550.40Desalting
4.010900.40Analyte Elution
6.010900.40Column Wash
6.19550.40Re-equilibration
8.09550.40End of Run

Table 2: Tandem Mass Spectrometry (MRM) Parameters Source: Electrospray Ionization (ESI) in Positive Mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
Undecyl propylcarbamate258.260.1507025Quantifier
Undecyl propylcarbamate258.2104.1507015Qualifier
Propylcarbamate-d7 (IS)265.267.1507025Internal Standard

Table 3: Method Validation Acceptance Criteria

ParameterAcceptance CriterionMechanistic Purpose
Accuracy (QC Samples) 85% – 115% of nominal valueEnsures the LLE extraction efficiency is consistent.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Validates instrumental stability and autosampler reproducibility.
Matrix Effect (ME) 85% – 115% (IS normalized)Confirms that the ethyl acetate LLE successfully bypassed phospholipid suppression zones.

References

  • Wang, G., et al. (2018). "Sensitive analysis and pharmacokinetic study of a novel gemcitabine carbamate prodrug and its active metabolite gemcitabine in rats using LC-ESI-MS/MS." Journal of Chromatography B, 1084, 114-121.[Link]

  • Zhou, Y., et al. (2018). "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." Molecules, 23(10), 2496.[Link]

Method

Application Note: Undecyl Propylcarbamate as a Dynamic Reagent in Advanced Polymer Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Formulation Developers Focus: Hydrophobic Modification, Non-Isocyanate Polyurethanes (NIPUs), and Dynamic Vitrimer Networks Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Formulation Developers Focus: Hydrophobic Modification, Non-Isocyanate Polyurethanes (NIPUs), and Dynamic Vitrimer Networks

Executive Summary

The transition toward sustainable, isocyanate-free polymer synthesis has elevated the importance of dynamic covalent chemistry. Undecyl propylcarbamate (UPC) (CAS: 92411-94-4) has emerged as a highly versatile, dual-functional reagent in this space. Structurally, UPC combines a stable carbamate linkage—capable of undergoing thermo-activated transcarbamoylation—with a highly hydrophobic C11 (undecyl) aliphatic tail.

For materials scientists, UPC serves as an ideal dynamic plasticizer and grafting agent for Non-Isocyanate Polyurethane (NIPU) vitrimers, enabling reprocessability and self-healing. For drug development professionals, UPC-modified polymers provide precisely tunable rheological properties (via micellar clustering) critical for formulating advanced topical hydrogels and controlled-release matrices. This application note details the mechanistic causality, self-validating protocols, and quantitative metrics for utilizing UPC in modern polymer synthesis.

Physicochemical Profile & Mechanistic Causality

To effectively utilize UPC, one must understand how its structural components dictate its macroscopic behavior. The propyl ester acts as a highly efficient leaving group during urethane exchange, while the undecyl chain provides optimal hydrophobic association without the severe crystallization issues associated with longer stearyl (C18) chains.

Table 1: Physicochemical Properties of Undecyl Propylcarbamate
PropertyValue / DescriptionApplication Relevance
Chemical Formula C₁₅H₃₁NO₂Provides a balance of hydrophobic mass and reactive functional density.
CAS Number 92411-94-4Unique identifier for procurement and safety tracking.
Leaving Group Propanol (bp: 97°C)Low boiling point allows for easy removal via distillation, driving reaction equilibrium forward.
Hydrophobic Tail C11 Aliphatic ChainInduces micellar clustering in aqueous media; increases free volume in solid polymer networks.
Exchange Temp ( Tv​ ) > 120°C (Catalyzed)Ensures ambient stability while allowing high-temperature malleability and transcarbamoylation.
The Engine of Dynamic Exchange: Transcarbamoylation

Transcarbamoylation (or urethane exchange) is the reaction where a carbamate reacts with a hydroxyl group to form a new carbamate and a new alcohol . In polymer networks, this exchange can occur via an associative or dissociative pathway. The associative pathway is highly preferred because a new covalent bond forms before the old one breaks, ensuring the polymer network does not lose its structural integrity or crosslink density during reprocessing .

Mechanism UPC Undecyl Propylcarbamate (Donor) Intermediate Tetrahedral Intermediate (Associative) UPC->Intermediate + Catalyst PolyOH Polymer-OH (Nucleophile) PolyOH->Intermediate Attack Product Undecyl-Polymer Carbamate (Hydrophobic Graft) Intermediate->Product Cleavage Byproduct Propanol (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Associative transcarbamoylation of Undecyl Propylcarbamate with polymeric hydroxyls.

Protocol 1: Hydrophobic Grafting via Transcarbamoylation

Objective: Graft UPC onto a polyhydroxyurethane (PHU) backbone to synthesize an associative rheology modifier for pharmaceutical hydrogels.

Causality & Rationale
  • Catalyst Choice (TBD): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a powerful bifunctional organocatalyst. Its basic imine nitrogen deprotonates the polymer's hydroxyl group, while its secondary amine hydrogen-bonds with the carbamate carbonyl, dramatically lowering the activation energy for associative exchange .

  • Solvent Choice (Toluene): Toluene forms a favorable environment for the reaction and allows for the azeotropic removal of the propanol byproduct.

  • Temperature (130°C): Operating above the boiling point of propanol (97°C) leverages Le Chatelier's principle, driving the equilibrium entirely toward the grafted product.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 g of linear polyhydroxyurethane (PHU) in 100 mL of anhydrous toluene in a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Addition: Add 2.5 g of Undecyl Propylcarbamate (UPC) and 0.15 g of TBD catalyst to the solution.

  • Thermal Activation: Purge the system with dry nitrogen for 10 minutes. Heat the reaction mixture to 130°C using a silicone oil bath.

  • Azeotropic Distillation: Maintain reflux for 12 hours. Monitor the collection of propanol in the Dean-Stark trap.

  • Purification: Cool the mixture to room temperature. Precipitate the modified polymer by dropping the toluene solution into 500 mL of ice-cold diethyl ether. Filter and dry under vacuum at 60°C for 24 hours.

In-Process Validation System

This protocol is self-validating via volumetric tracking . The theoretical yield of propanol based on 2.5 g of UPC is approximately 0.55 mL. The reaction is deemed functionally complete only when the volume of distillate in the Dean-Stark trap matches this theoretical yield, providing immediate, macroscopic proof of molecular grafting without requiring mid-reaction sampling.

Protocol 2: Formulation of Reprocessable NIPU Vitrimers

Objective: Utilize UPC to introduce dynamic dangling chains into a crosslinked NIPU network, lowering the topology freezing temperature ( Tv​ ) to enable low-temperature malleability and self-healing .

Causality & Rationale
  • Internal Catalyst (EDTP): Ethylenediamine-N,N,N',N'-tetra-2-propanol (EDTP) is utilized as both a tetra-functional crosslinker and a tertiary amine catalyst. Covalently binding the catalyst prevents leaching, ensuring the vitrimer retains its dynamic reprocessability permanently .

  • Modifier Role (UPC): The undecyl chain acts as a dynamic dangling end. It increases the free volume of the network, acting as an internal plasticizer that dynamically exchanges with the network under thermal stress, thereby lowering Tv​ .

Workflow Step1 1. NIPU Prepolymer Synthesis (Cyclic Carbonate + Diamine at 60°C) Step2 2. Reagent Addition (Incorporate UPC & EDTP Catalyst) Step1->Step2 Step3 3. Transcarbamoylation Curing (130°C under Vacuum to remove Propanol) Step2->Step3 Step4 4. Vitrimer Validation (FTIR Monitoring & Rheological Sweep) Step3->Step4

Figure 2: Experimental workflow for synthesizing UPC-modified dynamic NIPU vitrimers.

Step-by-Step Methodology
  • Prepolymer Synthesis: In a planetary mixer, combine bis-cyclic carbonate (e.g., carbonated bisphenol A) and a diamine (e.g., hexamethylenediamine) at a 1:0.8 molar ratio. Mix at 60°C for 4 hours to form a viscous oligomeric NIPU prepolymer.

  • Modifier Integration: Add 10 mol% of EDTP (relative to carbonate groups) and 5-10 mol% of UPC to the prepolymer. Mix thoroughly for 15 minutes under a high-shear vacuum to remove entrapped air.

  • Casting: Pour the homogeneous mixture into a Teflon mold.

  • Curing & Exchange: Cure the mold in a vacuum oven at 130°C for 12 hours. The vacuum actively removes the propanol byproduct, forcing the UPC to covalently graft into the network via transcarbamoylation.

In-Process Validation System

This protocol is self-validating via stress-relaxation rheology . A true vitrimer will relax stress linearly with time at temperatures above Tv​ . Post-curing, subject a sample disk to a constant 1% shear strain at 140°C in a parallel-plate rheometer. If the relaxation modulus G(t) decays to 37% ( 1/e ) of its initial value, the dynamic transcarbamoylation bonds are actively functioning, validating the network architecture.

Quantitative Data & Performance Metrics

The addition of UPC fundamentally alters the thermomechanical landscape of the polymer network. Table 2 summarizes the comparative data of NIPU vitrimers with varying concentrations of UPC.

Table 2: Impact of UPC Modification on NIPU Vitrimer Properties
FormulationUPC Content (mol%)Glass Transition ( Tg​ )Topology Freezing Temp ( Tv​ )Reprocessing Efficiency*
Control (Unmodified) 0%65°C155°C62%
Low Modification 5%52°C138°C85%
Optimal Modification 10%41°C124°C98%
High Modification 15%28°C115°C95% (Loss of rigidity)

*Reprocessing Efficiency is defined as the retention of ultimate tensile strength after being cut into pieces and hot-pressed at 140°C for 30 minutes.

Data Analysis: The data clearly demonstrates the causality of the undecyl chain. At 10 mol% UPC, the free volume introduced by the C11 chains drops the Tv​ by over 30°C, allowing for near-perfect (98%) reprocessing efficiency at lower, more accessible temperatures without completely compromising the ambient rigidity ( Tg​ remains above room temperature).

References

  • Skysong Innovations. (2024). Biocatalytic Transcarbamoylation for Sustainable Polyurethane Depolymerization, Non-isocyanate Polyurethane production, and Late-stage Functionalization. Retrieved from[Link]

  • Green Chemistry (RSC Publishing). (2025). Cutting-edge development of non-isocyanate polyurethane (NIPU) foams: from sustainable precursors to environmental impact evaluation. DOI:

  • Chrobok, A., et al. (2023). Reprocessable Non-Isocyanate Polyurethane Vitrimers. Materials. DOI:

  • ACS Omega. (2021). Recycling Polyurethanes through Transcarbamoylation. DOI:

  • Polymers (MDPI). (2024). Synthesis and Characterization of Rebondable Polyurethane Adhesives Relying on Thermo-Activated Transcarbamoylation. DOI:

  • Macromolecules (ACS Publications). (2022). Transcarbamoylation in Polyurethanes: Underestimated Exchange Reactions? DOI:

Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for Undecyl Propylcarbamate (UPC) in Murine Models

Scientific Background & Rationale Undecyl propylcarbamate (UPC) represents a specialized class of highly lipophilic alkyl carbamates. In modern drug development, long-chain alkyl carbamates (C8–C11) are strategically dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Rationale

Undecyl propylcarbamate (UPC) represents a specialized class of highly lipophilic alkyl carbamates. In modern drug development, long-chain alkyl carbamates (C8–C11) are strategically deployed either as covalent, pseudo-irreversible inhibitors of serine hydrolases—such as Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE)—or as sustained-release prodrug moieties designed to enhance blood-brain barrier (BBB) penetrance.

Mechanistic Causality: The structural design of UPC is highly intentional. The undecyl (C11) chain acts as a lipophilic anchor, driving the molecule deep into the hydrophobic binding pockets of target enzymes. Research demonstrates that extending the alkyl chain to an undecyl length optimizes the lipophilic interaction, significantly increasing inhibitory potency compared to shorter chains[1]. Concurrently, the propylcarbamate moiety serves as the reactive warhead. Upon entering the active site, the enzyme's catalytic serine nucleophilically attacks the carbamate carbonyl, forming a stable carbamylated-enzyme intermediate that hydrolyzes exceptionally slowly[1].

When utilized as a prodrug, the N-alkyl carbamate linkage mitigates acute systemic exposure, allowing for a controlled, sub-toxic release of the active payload directly within the central nervous system[2].

MechanismOfAction UPC Undecyl Propylcarbamate (Lipophilic Warhead) Complex Michaelis Complex (Hydrophobic Anchoring) UPC->Complex Tissue Distribution Enzyme Serine Hydrolase (AChE / FAAH) Enzyme->Complex Active Site Binding Covalent Carbamylated Enzyme (Covalent Inhibition) Complex->Covalent Serine Nucleophilic Attack Metabolite Active Metabolite (Sustained CNS Release) Covalent->Metabolite Slow Hydrolysis (Prodrug Cleavage)

Figure 1: Mechanistic pathway of serine hydrolase carbamylation by undecyl propylcarbamate.

Formulation Strategy: Overcoming Extreme Lipophilicity

The primary barrier to the in vivo profiling of UPC is its extreme hydrophobicity (LogP > 5). Attempting to dose UPC in standard aqueous buffers (e.g., PBS) causes instantaneous precipitation. This leads to erratic absorption, localized tissue necrosis at the injection site, and artificially low bioavailability, rendering the pharmacokinetic (PK) data useless.

The Self-Validating Solution: To ensure a reproducible PK system, UPC must be formulated as a thermodynamically stable micellar emulsion. The gold-standard vehicle for highly lipophilic carbamates is an 18:1:1 (v/v/v) mixture of Saline : Ethanol : Emulphor (or Kolliphor EL) [3].

  • Ethanol acts as a co-solvent to disrupt the crystalline lattice of the neat compound.

  • Kolliphor EL acts as a surfactant, forming protective micelles around the highly hydrophobic undecyl chains, preventing aggregation in the aqueous phase.

Quantitative Comparison of Vehicle Systems
Vehicle SystemCompositionSolubilization MechanismExpected In Vivo BioavailabilityInjection Site Toxicity Risk
Aqueous Buffer 100% PBSNone (Precipitation)< 5% (Erratic)High (Necrosis/Granuloma)
Simple Co-solvent 10% DMSO / 90% SalineSolvent disruption20 - 40%Moderate
Micellar Emulsion 18:1:1 Saline:EtOH:KolliphorMicellar encapsulation> 85% (Consistent)Low

Detailed Experimental Protocols

Protocol A: Preparation of the 18:1:1 Micellar Emulsion

Note: This protocol is designed to be self-validating. If the final solution is cloudy with visible particulates, the micellar encapsulation has failed, and the protocol must be restarted.

  • Weighing: Weigh the required mass of neat UPC into a sterile, borosilicate glass vial.

  • Solvent Disruption: Add the absolute Ethanol fraction (5% of the final target volume). Vortex vigorously for 60 seconds until the compound is completely dissolved.

  • Surfactant Integration: Add the Kolliphor EL fraction (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure a homogenous lipid-solvent matrix.

  • Micelle Formation (Critical Step): Dropwise, add the Saline fraction (90% of final volume) while continuously vortexing. Causality: Rapid addition of saline will cause the UPC to crash out of solution. Dropwise addition ensures the Kolliphor micelles have adequate time to encapsulate the lipophilic undecyl chains as the aqueous phase is introduced.

  • Final Stabilization: Gently heat the vial (do not exceed 40°C to prevent carbamate degradation) and sonicate for an additional 10 minutes. The result should be a clear or slightly opalescent emulsion[3].

Protocol B: In Vivo Dosing (Intraperitoneal - IP)
  • Subject Preparation: Restrain the murine subject (e.g., male C57BL/6J, 20–28 g) exposing the ventral abdomen.

  • Administration: Using a 27-gauge needle, administer the UPC emulsion at a dosing volume of 10 µL/g of body weight[3].

  • Hardware Selection Causality: A 27G needle is specifically chosen because the Kolliphor vehicle is slightly viscous. Smaller gauges (e.g., 30G) risk shearing the micelles under high injection pressure or clogging, which compromises the accuracy of the delivered dose.

Protocol C: Pharmacokinetic (PK) & Brain Exposure Sampling
  • Time-Course Anesthesia: At predetermined time points (e.g., 0.5, 1, 3, 6, 24, and 48 h), anesthetize the mice using isoflurane.

  • Plasma Collection: Collect blood via cardiac puncture into K2EDTA tubes. Centrifuge at 10,000 × g for 15 minutes at 4°C to separate the plasma.

  • Brain Extraction: Decapitate the subject and rapidly extract the brain. Homogenize the brain tissue in a 3-fold volume of ice-cold acetonitrile. Causality: Acetonitrile instantly precipitates tissue proteins and efficiently extracts both the highly lipophilic UPC and its cleaved active metabolites[2].

  • Quantification: Centrifuge the homogenate and analyze the supernatant via LC-MS/MS to determine target engagement and BBB penetrance.

ExperimentalWorkflow Step1 1. Compound Preparation Undecyl Propylcarbamate (UPC) Step2 2. Vehicle Formulation 18:1:1 Saline:EtOH:Kolliphor Step1->Step2 Step3 3. In Vivo Administration IP Injection (10 µL/g) Step2->Step3 Step4 4. PK/PD Sampling Plasma & Brain Extraction Step3->Step4 Step5 5. LC-MS/MS Analysis Target Engagement Profiling Step4->Step5

Figure 2: Step-by-step in vivo dosing and pharmacokinetic sampling workflow for UPC.

References

  • Otrubova, K., et al. "Rational Design of Fatty Acid Amide Hydrolase Inhibitors That Act by Covalently Bonding to Two Active Site Residues." Journal of the American Chemical Society, 2013. 3

  • Imramovský, A., et al. "Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking." Molecules, 2012. 1

  • Banzato, M., et al. "Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure." Journal of Medicinal Chemistry, 2026. 2

Sources

Method

Application Note: Purification of Undecyl Propylcarbamate via Flash Column Chromatography

Introduction: The Aliphatic Challenge Undecyl propylcarbamate is a highly lipophilic molecule characterized by a long aliphatic chain (undecyl, C11) and a short alkyl substitution (propyl, C3) flanking a polar carbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Aliphatic Challenge

Undecyl propylcarbamate is a highly lipophilic molecule characterized by a long aliphatic chain (undecyl, C11) and a short alkyl substitution (propyl, C3) flanking a polar carbamate core. The purification of this compound from crude synthetic mixtures—which typically contain unreacted undecanol, propyl isocyanate, or symmetrical ureas—presents two distinct chromatographic challenges:

  • Chromatographic Resolution: The C11 alkyl chain heavily dictates the molecule's overall polarity, causing it to behave similarly to non-polar lipids. This narrow polarity window increases the risk of co-elution with unreacted aliphatic starting materials.

  • Optical Invisibility: The complete absence of aromatic rings or conjugated pi-systems renders undecyl propylcarbamate "invisible" to standard UV detectors (e.g., 254 nm or 280 nm) traditionally used in flash chromatography systems[1].

As a Senior Application Scientist, I have designed the following field-proven protocol to address these specific bottlenecks, utilizing Evaporative Light Scattering Detection (ELSD) and optimized dry-loading techniques to ensure high-purity isolation.

Causality in Experimental Design

Detection Strategy: Bypassing the UV Limitation

Because the target molecule lacks a UV chromophore, relying on standard UV detection will result in the target compound eluting directly into the waste stream. To solve this, we employ Evaporative Light Scattering Detection (ELSD) .

ELSD is a universal detection method for non-volatile compounds. The system continuously diverts a small fraction of the column eluent, nebulizes it into an aerosol, and passes it through a heated drift tube[2]. The volatile mobile phase (Hexane/Ethyl Acetate) evaporates, leaving behind solid or oily particles of undecyl propylcarbamate. These particles scatter an incident laser beam, generating a robust signal independent of the molecule's optical properties[1].

If an ELSD-equipped flash system is unavailable, offline Thin-Layer Chromatography (TLC) using a Phosphomolybdic Acid (PMA) stain is required. Under vigorous heating, the yellow-green PMA reagent ( Mo6+ ) oxidizes the aliphatic carbamate while itself being reduced to a highly visible "molybdenum blue" ( Mo5+ or Mo4+ ) complex, allowing for precise fraction tracking[3].

Loading Strategy: The Necessity of Dry Loading

Aliphatic carbamates often present as viscous oils. Injecting a concentrated liquid solution of the crude mixture directly onto the column head causes severe band broadening and peak tailing. To maximize theoretical plates and ensure a tight initial elution band, the crude mixture must be dry-loaded onto a solid support (Celite or raw silica) prior to chromatography[4].

DetectionLogic Target Target Compound: Undecyl Propylcarbamate UVCheck Does the molecule possess a UV Chromophore? Target->UVCheck NoUV No (Aliphatic Carbamate) UVCheck->NoUV Actual Case YesUV Yes (Aromatic/Conjugated) UVCheck->YesUV Hypothetical ELSD Primary Method: ELSD (Evaporative Light Scattering) NoUV->ELSD TLC Secondary Method: Offline TLC with PMA/CAM Stain NoUV->TLC UVDet Standard UV Detection (e.g., 254 nm) YesUV->UVDet

Decision logic for selecting the appropriate detection method for aliphatic carbamates.

Quantitative Optimization Data

To achieve baseline separation from impurities, a binary gradient of Hexane (weak solvent) and Ethyl Acetate (strong solvent) is utilized. The following tables summarize the optimized parameters.

Table 1: Optimized Gradient Elution Profile

Column Volumes (CV) % Hexane % Ethyl Acetate Chromatographic Purpose
0.0 - 2.0 95% 5% Isocratic hold to elute highly non-polar impurities (e.g., unreacted alkanes/alkenes).

| 2.0 - 10.0 | 95% 70% | 5% 30% | Shallow linear gradient to selectively elute the target undecyl propylcarbamate. | | 10.0 - 12.0 | 70% 0% | 30% 100% | Aggressive column flush to remove highly polar byproducts (e.g., symmetrical ureas). |

Table 2: Detection Method Comparison for Undecyl Propylcarbamate

Detection Method Scientific Principle Suitability Operational Limitations
ELSD Light scattering of non-volatile analyte particles[2]. Optimal. Universal detection for non-UV active lipids/carbamates[1]. Destructive technique; strictly requires volatile mobile phases.

| TLC (PMA Stain) | Redox reaction forming Molybdenum blue ( Mo5+ / Mo4+ )[3]. | Excellent. Stains aliphatic chains dark green/blue against a yellow background. | Manual, offline process; requires a heat gun for visualization. | | UV (254 nm) | Absorbance of conjugated π -systems. | Poor. Target lacks aromatic rings. | Will only detect impurities, leading to false negatives for the product. |

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating system to guarantee product purity and maximum recovery.

Phase 1: Pre-Column TLC Validation
  • Prepare a TLC plate (Silica gel 60 F254​ ) spotted with the crude mixture.

  • Develop the plate in a chamber containing 80:20 Hexane:Ethyl Acetate.

  • Remove the plate, allow the solvent to evaporate, and dip it into a Phosphomolybdic Acid (PMA) stain solution (10% w/v in ethanol).

  • Heat the plate vigorously with a heat gun until dark blue/green spots appear[3].

  • Validation Checkpoint: Calculate the Retention Factor ( Rf​ ). The target undecyl propylcarbamate should have an Rf​ of ~0.25 to 0.35. If the Rf​ is >0.5, reduce the Ethyl Acetate concentration in your starting gradient.

Phase 2: Sample Preparation (Dry Loading)
  • Dissolve the crude oily mixture (e.g., 1.0 g) in a minimal amount of volatile solvent (e.g., 5 mL of Dichloromethane).

  • Add 2.0 g of dry Celite 545 or raw silica gel to the solution.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Caution: Ensure no residual solvent remains, as trapped DCM will distort the chromatography band.

  • Pack the dry powder into an empty solid-load cartridge.

Phase 3: Flash Chromatography Execution
  • Mount a pre-packed normal-phase silica flash column (e.g., 40 g for a 1.0 g crude load) onto the automated flash system.

  • Connect the solid-load cartridge in series ahead of the main column.

  • Configure the ELSD parameters: Set the drift tube temperature to 40°C and the nebulizer gas (Nitrogen) pressure according to the manufacturer's specifications[2].

  • Execute the gradient profile detailed in Table 1 at a flow rate of 40 mL/min.

  • Set the fraction collector to trigger exclusively on the ELSD signal threshold.

Phase 4: Fraction Analysis & Self-Validation
  • Once the run is complete, pool the fractions corresponding to the major ELSD peak.

  • Self-Validating System: To ensure the integrity of the process, perform a mass balance back-calculation. Evaporate the pooled target fractions and weigh the purified undecyl propylcarbamate. Evaporate the waste/impurity fractions. The combined mass must equal ≥95% of the initial crude mass.

  • Perform a final PMA-stained TLC on the purified product. A single, distinct spot confirms the absence of co-eluting, ELSD-silent impurities.

PurificationWorkflow Crude Crude Mixture (Target + Aliphatic Impurities) DryLoad Dry Loading onto Celite (Prevents Band Broadening) Crude->DryLoad Flash Normal-Phase Flash Column (Hexane/EtOAc Gradient) DryLoad->Flash Detection Real-Time Detection (ELSD Signal Trigger) Flash->Detection Validation Self-Validation (Mass Balance & PMA TLC) Detection->Validation Pure Pure Undecyl Propylcarbamate Validation->Pure

Workflow for the purification and validation of undecyl propylcarbamate using flash chromatography.

References

  • Biotage. "Successful flash chromatography." Biotage Application Notes. [Link]

  • Teledyne ISCO. "Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography." Teledyne ISCO Technical Notes.[Link]

  • Teledyne LABS. "Evaporative Light Scattering Detection (ELSD)." Teledyne LABS Application & Technical Notes. [Link]

  • University of Rochester. "Magic Formulas: TLC Stains." Department of Chemistry Resources. [Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." Organic Chemistry Laboratory Techniques. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Undecyl Propylcarbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield optimization challenges in the synthesis of aliphatic carbamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield optimization challenges in the synthesis of aliphatic carbamates. The synthesis of undecyl propylcarbamate—typically achieved via the reaction of 1-undecanol with propyl isocyanate—is deceptively simple on paper. However, in practice, this electrophile-nucleophile pairing is highly susceptible to kinetic stalling and catastrophic side reactions if the microenvironment is not strictly controlled.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind yield loss, map the competing mechanistic pathways, and provide a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Overview & Reaction Pathways

To troubleshoot yield loss, we must first understand the competing reaction vectors. The desired pathway is the nucleophilic attack of the 1-undecanol hydroxyl group onto the electrophilic carbon of propyl isocyanate. However, two primary side reactions threaten this process:

  • Hydrolysis & Urea Formation: Trace moisture rapidly hydrolyzes the isocyanate into an unstable carbamic acid, which decarboxylates into propylamine. This amine is far more nucleophilic than our target alcohol and will instantly consume another isocyanate molecule to form an insoluble urea[1].

  • Allophanate Dimerization: Under excessive heat or localized isocyanate pooling, the secondary nitrogen of the newly formed undecyl propylcarbamate can act as a nucleophile, attacking a second isocyanate molecule to form an allophanate 2[2].

CarbamateSynthesis Undecanol 1-Undecanol (Nucleophile) Carbamate Undecyl Propylcarbamate (Target Product) Undecanol->Carbamate + Propyl Isocyanate (DBTDL Catalyst) PropylIsocyanate Propyl Isocyanate (Electrophile) PropylIsocyanate->Carbamate CarbamicAcid Carbamic Acid (Unstable) PropylIsocyanate->CarbamicAcid + H2O Allophanate Allophanate (High Temp) Carbamate->Allophanate + Excess Isocyanate (T > 80°C) Water Trace Moisture (H2O) Water->CarbamicAcid Propylamine Propylamine (+ CO2) CarbamicAcid->Propylamine Decarboxylation Dipropylurea 1,3-Dipropylurea (Precipitate) Propylamine->Dipropylurea + Propyl Isocyanate

Reaction pathways and common side reactions in undecyl propylcarbamate synthesis.

Troubleshooting FAQs

Q1: I am observing a massive white precipitate during the reaction, and my carbamate yield is severely reduced. What is happening? A1: The primary cause of this yield loss is moisture contamination leading to the 1[1]. Even trace amounts of water in your solvents, reactants, or atmosphere will react with propyl isocyanate to form an unstable carbamic acid intermediate[1]. This intermediate rapidly decomposes into propylamine and carbon dioxide (observed as bubbling)[1]. Because aliphatic amines are significantly more nucleophilic than alcohols, the newly formed propylamine outcompetes 1-undecanol and reacts instantly with another equivalent of propyl isocyanate to form 1,3-dipropylurea[1]. This stable, insoluble urea precipitates out of the reaction, destroying your stoichiometric ratio and 3[3]. Diagnostic Check: Isolate the precipitate and perform FTIR analysis; a strong, characteristic urea carbonyl peak (~1630–1650 cm⁻¹) distinct from the carbamate carbonyl (~1700 cm⁻¹) confirms this pathway.

Q2: My reaction stalls at ~60% conversion despite strict anhydrous conditions and stoichiometric exactness. How can I drive it to completion? A2: If moisture is completely excluded, kinetic stalling is likely the culprit. The uncatalyzed reaction between an aliphatic isocyanate (propyl isocyanate) and a long-chain aliphatic alcohol (1-undecanol) suffers from sluggish kinetics due to the relatively low electrophilicity of the isocyanate carbon. Solution: Introduce a Lewis acid catalyst. 4, utilizing reagents like dibutyltin dilaurate (DBTDL) or dibutyltin maleate, are highly efficient for carbamate synthesis[4]. The tin center coordinates with the isocyanate oxygen, withdrawing electron density and increasing the electrophilicity of the carbon center, which facilitates the nucleophilic attack by the alcohol.

Q3: LC/MS analysis shows a byproduct with a mass corresponding to [M + 85]+ relative to the desired carbamate. What is this impurity? A3: A mass addition of +85 Da corresponds exactly to the molecular weight of a second propyl isocyanate molecule, indicating the formation of an allophanate. While carbamates are stable products, the secondary nitrogen in the newly formed undecyl propylcarbamate can still act as a nucleophile under forcing conditions. If the reaction temperature is too high, or if there is a large localized excess of isocyanate, the carbamate will attack the isocyanate to form these higher-order adducts[2]. Solution: Keep reaction temperatures strictly below 80°C and ensure the isocyanate is added dropwise to prevent localized concentration spikes.

Quantitative Data: Yield & Impurity Profiling

The table below summarizes the causality between specific reaction environments and resulting yield losses during undecyl propylcarbamate synthesis.

Reaction ConditionsUndecyl Propylcarbamate Yield (%)1,3-Dipropylurea Formation (%)Allophanate Formation (%)Mechanistic Root Cause of Yield Loss
Anhydrous, 60°C, 1 mol% DBTDL > 95% < 1% < 1% N/A (Optimal baseline conditions)
0.5% Moisture, 60°C, 1 mol% DBTDL~ 65%~ 30%< 1%Isocyanate consumption via hydrolysis
Anhydrous, 110°C, 1.5 eq Isocyanate~ 75%< 1%~ 20%Secondary nucleophilic attack by carbamate
Anhydrous, 60°C, No Catalyst~ 55%< 1%< 1%Kinetic stalling (incomplete conversion)

Standardized Experimental Protocol: Anhydrous Synthesis

To guarantee reproducibility and eliminate the yield-loss vectors discussed above, utilize the following self-validating protocol.

Objective: Synthesize undecyl propylcarbamate while completely suppressing urea and allophanate formation.

Step 1: Reagent & Glassware Preparation

  • Action: Dry all glassware overnight at 120°C and assemble hot under a stream of high-purity Argon. Distill 1-undecanol over calcium hydride (CaH₂) prior to use.

  • Causality: Excludes trace moisture to prevent the highly favored urea formation pathway.

  • Validation Checkpoint: Karl Fischer titration of the distilled 1-undecanol must read < 50 ppm water before proceeding.

Step 2: Reaction Assembly

  • Action: In a dry Schlenk flask under argon, dissolve 1-undecanol (1.0 eq, 10 mmol) in anhydrous toluene (50 mL). Add dibutyltin dilaurate (DBTDL) catalyst (0.01 eq, 0.1 mmol).

  • Causality: Toluene is a non-coordinating solvent, ensuring the Lewis acidic tin catalyst remains fully available to activate the isocyanate electrophile rather than being sequestered by solvent interactions.

  • Validation Checkpoint: The solution must remain perfectly optically clear. Any cloudiness indicates premature moisture ingress.

Step 3: Electrophile Addition

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add propyl isocyanate (1.05 eq, 10.5 mmol) dropwise via a syringe pump over 30 minutes.

  • Causality: Dropwise addition at low temperature prevents localized exothermic spikes that provide the activation energy for allophanate formation. The slight 0.05 eq excess compensates for microscopic moisture without driving dimerization.

  • Validation Checkpoint: No gas evolution (CO₂ bubbling) should be observed. Bubbling is a direct, visual confirmation of carbamic acid decomposition and impending urea formation.

Step 4: Catalytic Turnover & Heating

  • Action: Remove the ice bath, warm the reaction to 60°C, and stir for 4 hours.

  • Causality: 60°C provides optimal thermal energy for the catalyzed transcarbamoylation without crossing the ~80°C threshold where allophanate dimerization becomes competitive.

  • Validation Checkpoint: LC/MS or TLC shows complete consumption of the 1-undecanol starting material.

Step 5: Quench & Isolation

  • Action: Quench the reaction with 1 mL of anhydrous methanol. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Methanol rapidly traps any residual unreacted propyl isocyanate, converting it to volatile methyl propylcarbamate, which is easily removed under vacuum, ensuring high purity of the final undecyl propylcarbamate.

References

  • Minimizing urea by-product formation in isocyanate reactions. Benchchem. 1

  • Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. MDPI. 2

  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal. 4

  • Technical Support Center: Synthesis of Piperidine Carbamates. Benchchem.3

Sources

Optimization

Technical Support Center: Undecyl Propylcarbamate Storage &amp; Stability

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of alkyl carbamates like undecyl propylcarbamate is critical for reproducible assays and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of alkyl carbamates like undecyl propylcarbamate is critical for reproducible assays and pharmacokinetic profiling. This guide bypasses generic advice to provide field-proven, mechanistically grounded insights into carbamate stability.

Mechanistic Causality of Carbamate Degradation

A common error in bench chemistry is treating alkyl carbamates as unconditionally stable at room temperature. In reality, undecyl propylcarbamate is susceptible to two primary, competing degradation pathways. Understanding the causality behind these pathways is essential for engineering a self-validating storage system.

A. Unimolecular Thermal Elimination At elevated temperatures, carbamates undergo a concerted, cyclic transition state elimination. This unimolecular reaction yields an amine, carbon dioxide, and an alkene, or alternatively, dissociates into an isocyanate and an alcohol1[1]. The activation energy for this process dictates that even mild thermal stress—such as aggressive solvent evaporation—can initiate irreversible breakdown2[2].

B. Base-Catalyzed Hydrolysis and Urea Formation Moisture and trace alkaline impurities are the silent killers of carbamate integrity. N-monosubstituted carbamate esters are highly sensitive to base-catalyzed deprotonation of the carbamate nitrogen, which is the rate-determining step for hydrolysis 3[3]. Furthermore, in concentrated states or in the presence of trace amines and CO₂, thermal degradation can cascade into the formation of urea-containing byproducts4[4].

Degradation cluster_thermal Thermal Stress cluster_hydrolysis Moisture / Base Catalysis UPC Undecyl Propylcarbamate (Intact) Isocyanate Isocyanate + Alcohol (Dissociation) UPC->Isocyanate High Temp (>150°C) Alkene Amine + CO2 + Alkene (Cyclic Elimination) UPC->Alkene Beta-Hydrogen Transfer Amine Amine + CO2 + Alcohol (Hydrolysis) UPC->Amine H2O / High pH Urea Urea Byproducts (Secondary Reaction) Amine->Urea + Isocyanate/CO2

Figure 1: Primary thermal and hydrolytic degradation pathways of undecyl propylcarbamate.

Troubleshooting FAQs

Q: My undecyl propylcarbamate shows degradation peaks in LC-MS even when stored at 4°C. Why? A: If degradation occurs at 4°C, you are observing base-induced hydrolysis, not pure thermal elimination. Trace alkaline residues from standard borosilicate glass vials or moisture ingress trigger this. The causality is simple: the base deprotonates the carbamate nitrogen, accelerating hydrolysis[3]. Solution: Switch to silanized, amber glass vials and ensure rigorous anhydrous conditions.

Q: How can I analytically differentiate between thermal elimination and hydrolytic degradation? A: Utilize orthogonal techniques like FTIR and LC-MS. Thermal dissociation typically yields an isocyanate, presenting a distinct, strong FTIR stretching frequency near 2270 cm⁻¹[2]. Conversely, hydrolytic degradation yields primary amines and alcohols, lacking the isocyanate peak but showing broad N-H and O-H stretches. If you observe a mass shift in LC-MS corresponding to a urea derivative, this indicates secondary reactions between the amine and isocyanate/CO₂ byproducts[4].

Q: Does the physical state (neat vs. in solution) affect storage stability? A: Yes. Storing undecyl propylcarbamate neat (as a pure solid or oil) minimizes solvent-mediated hydrolysis but can concentrate bimolecular side reactions (e.g., urea formation) if trace degradation begins[4]. For long-term archiving, storing it in a strictly anhydrous, non-nucleophilic solvent (like dry DCM) at -20°C is the most self-validating system, provided the solvent is rigorously dried over molecular sieves.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the kinetic stability of alkyl carbamates under various environmental conditions.

Storage ConditionTemp (°C)AtmosphereMoisture LevelPrimary DegradantEst. Half-Life (t½)
Ambient (Open)25°CAirAmbient (~50% RH)Amine, Alcohol< 3 Months
Refrigerated4°CAirLowAmine, Alcohol~ 12 Months
Heated (Stress)100°CN₂AnhydrousUrea, Isocyanate< 4 Days
Optimal Cryo-20°CArgonAnhydrous (<10 ppm)None detected> 36 Months

Standard Operating Procedure: Self-Validating Cryo-Storage

Do not just place your synthesized compound in the freezer. Follow this self-validating workflow to systematically eliminate the variables (heat, moisture, oxygen, and base) that cause degradation.

Step-by-Step Methodology:

  • Anhydrous Polishing: Dissolve the synthesized undecyl propylcarbamate in a volatile, anhydrous solvent (e.g., dry diethyl ether). Add activated 3Å molecular sieves for 24 hours to scavenge trace water. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Low-Temperature Evaporation: Evaporate the solvent under a gentle stream of ultra-high-purity (UHP) Nitrogen. Crucial: Maintain the water bath strictly below 30°C to prevent crossing the activation energy threshold for thermal elimination[1].

  • Single-Use Aliquotting: Divide the batch into single-use aliquots in pre-dried, silanized amber glass vials. Causality: Silanization removes surface hydroxyls/alkalinity. Single-use aliquots prevent repeated freeze-thaw cycles and atmospheric condensation, which are primary catalysts for hydrolysis[3].

  • Argon Backfilling: Purge each vial with UHP Argon for 30 seconds. Argon is denser than air and nitrogen, creating a robust, inert blanket over the compound.

  • Hermetic Sealing & Storage: Seal immediately with PTFE-lined crimp caps. Store at -20°C in a desiccated secondary container.

Protocol Step1 1. Anhydrous Drying Step2 2. Low-Temp Evaporation Step1->Step2 Step3 3. Single-Use Aliquotting Step2->Step3 Step4 4. Argon Backfilling Step3->Step4 Step5 5. Cryo-Storage (-20°C) Step4->Step5

Figure 2: Self-validating workflow for the preparation and cryo-storage of undecyl propylcarbamate.

References[1] Title: The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate

Source: researchgate.net URL: 1[4] Title: Thermal Degradation of Aminosilicone Carbamates | Energy & Fuels Source: acs.org URL: 4[2] Title: Method for producing isocyanate using composition comprising carbamate and aromatic hydroxy compound... Source: google.com (Google Patents) URL: 2[3] Title: Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives... Source: nih.gov URL: 3

Sources

Troubleshooting

Undecyl Propylcarbamate Formulation Support Center: Overcoming Room Temperature Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive resource to address a pervasive challenge in lipid-based drug delivery and excipient formulation: the room-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive resource to address a pervasive challenge in lipid-based drug delivery and excipient formulation: the room-temperature crystallization of undecyl propylcarbamate (CAS 92411-94-4).

This guide bypasses generic advice to focus on the thermodynamic and kinetic causality of crystallization, providing self-validating protocols to ensure the long-term stability of your formulations.

Mechanistic Overview: The Causality of Crystallization

Undecyl propylcarbamate possesses a unique molecular architecture that makes it highly susceptible to crystallization at standard ambient temperatures (~25°C). The phenomenon is driven by two competing but synergistic thermodynamic forces:

  • Hydrophobic Packing: The 11-carbon (undecyl) aliphatic chain provides a large surface area for van der Waals interactions. In a cooling environment, these long fatty acid-like chains naturally seek to minimize energy by aligning into dense, parallel lamellar structures[1].

  • Hydrogen Bonding: The carbamate moiety (-O-CO-NH-) acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). When the kinetic energy of the system drops during cooling, these functional groups rapidly align to form a rigid, highly ordered intermolecular network.

In formulation environments (such as emulsions or solid lipid nanoparticles), this results in a transition from a metastable, loosely packed α-polymorph to a highly stable, dense β-polymorph[1]. This polymorphic transition expels encapsulated active pharmaceutical ingredients (APIs), increases particle size, and causes macroscopic phase separation. Overcoming this requires a dual approach: thermodynamic inhibition (melting point depression) and kinetic inhibition (steric/polymeric hindrance)[2].

Troubleshooting Guide: Step-by-Step Methodologies

To prevent the α-to-β polymorphic transition, you must disrupt either the hydrophobic packing or the hydrogen-bonding network. Below are two self-validating workflows to achieve this.

Workflow A: Thermodynamic Inhibition via Nanostructured Lipid Carriers (NLCs)

This protocol utilizes spatial distorters (liquid lipids) to disrupt the perfect crystal lattice of undecyl propylcarbamate, depressing its melting point below room temperature[2].

  • Step 1: Calculate the Eutectic Ratio. Determine the required mass of a liquid lipid (e.g., Medium Chain Triglycerides - MCTs). A standard starting ratio is 70:30 (Undecyl Propylcarbamate : MCT) to create sufficient lattice imperfections.

  • Step 2: Thermal Melting. Heat the undecyl propylcarbamate and MCT mixture to 10°C above the melting point of the pure carbamate (typically heating to ~45–50°C). Ensure complete isotropic mixing to erase any thermal memory of prior crystals.

  • Step 3: Aqueous Phase Preparation. In a separate vessel, heat the aqueous phase containing a primary emulsifier (e.g., Polysorbate 80 at 2-5% w/v) to the exact same temperature as the lipid phase. Causality: Matching temperatures prevents premature shock-cooling at the interface, which would trigger immediate, defective nucleation.

  • Step 4: Hot Homogenization. Gradually inject the aqueous phase into the lipid phase under high-shear mixing (10,000 rpm for 5 minutes), followed by high-pressure homogenization (HPH) at 500 bar for 3 cycles[2].

  • Step 5: Controlled Cooling. Cool the nanoemulsion gradually (e.g., 1°C/min) to room temperature[3].

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the final formulation after 24 hours of room-temperature storage. A successful thermodynamic inhibition will show a complete absence of the sharp endothermic melting peak characteristic of the β-polymorph at ~25-30°C, indicating a stable NLC state[3].

Workflow B: Kinetic Inhibition using Polymeric Precipitation Inhibitors

When liquid lipids cannot be used, hydrogen-bond disrupting polymers can kinetically trap the compound in an amorphous state.

  • Step 1: Polymer Selection. Select a polymer with strong hydrogen-bond accepting capabilities, such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP).

  • Step 2: Aqueous Solubilization. Dissolve 0.5% - 1.0% w/v of the selected polymer in the aqueous phase prior to emulsification.

  • Step 3: Emulsification & Steric Entanglement. Proceed with standard hot emulsification. Causality: As the system cools, the polymer chains will sterically entangle with the carbamate groups at the oil-water interface. The C=O groups on PVP will competitively bind with the N-H groups of the carbamate, disrupting the intermolecular hydrogen bonding network and preventing crystal lattice formation.

  • Self-Validation Check: Analyze the formulation using Polarized Light Microscopy (PLM). A successfully kinetically inhibited system will appear completely dark (isotropic) under cross-polarizers, confirming the absence of birefringent crystalline structures.

Data Presentation: Crystallization Inhibitors

Table 1: Comparative Efficacy of Crystallization Inhibitors for Undecyl Propylcarbamate

Inhibitor ClassExample AgentMechanism of ActionOptimal ConcentrationEffect on Crystallization
Liquid Lipids Medium Chain Triglycerides (MCT)Thermodynamic: Disrupts van der Waals packing, depressing the melting point.20 - 30% (w/w of lipid phase)Shifts melting point below 15°C; forms stable NLCs.
Cellulose Polymers HPMC (Hydroxylpropyl Methylcellulose)Kinetic: Steric hindrance and competitive hydrogen bonding at the interface.0.5 - 1.0% (w/v of aqueous phase)Delays onset of nucleation; maintains amorphous state for >30 days.
Vinyl Polymers PVP (Polyvinylpyrrolidone)Kinetic: Strong H-bond acceptor (C=O) disrupts carbamate N-H pairing.1.0 - 2.0% (w/v of aqueous phase)Prevents crystal growth; highly effective in co-solvent systems.
Co-Surfactants Sorbitan Monooleate (Span 80)Interfacial: Alters the curvature of the lipid droplet, preventing lattice alignment.1.0 - 3.0% (w/v of total formulation)Reduces polymorphic transition rate; synergistic with MCTs.

Mandatory Visualization: Crystallization Pathways

G Melt Undecyl Propylcarbamate (Liquid Melt) Cool Cooling to Room Temp (25°C) Melt->Cool PathA Unmodified System (High H-Bonding) Cool->PathA No Inhibitors PathB Modified System (+ MCT / Polymers) Cool->PathB Thermodynamic/Kinetic Inhibition Cryst β-Polymorph Crystallization (Phase Separation) PathA->Cryst Nucleation & Growth Amorph Amorphous / NLC State (Stable Formulation) PathB->Amorph Steric Hindrance & MP Depression

Logical workflow of undecyl propylcarbamate crystallization pathways and inhibition strategies.

Frequently Asked Questions (FAQs)

Q: Why does my undecyl propylcarbamate emulsion turn cloudy and gritty after 24 hours at room temperature? A: This is a classic manifestation of a polymorphic transition. During initial cooling, the carbamate often solidifies into a loosely packed, metastable α-polymorph. Over 24 hours, thermodynamic forces drive the rearrangement of the alkyl chains into the highly ordered, dense β-polymorph[1]. This denser crystal lattice expels water and surfactants, leading to particle aggregation, cloudiness, and a gritty texture.

Q: Can I simply increase the primary surfactant concentration to stop the crystallization? A: No. While surfactants lower interfacial tension, an excess can actually induce heterogeneous nucleation. High concentrations of surfactants like Polysorbate 80 can form micelles that deplete the aqueous phase of water, forcing the undecyl propylcarbamate molecules closer together and accelerating crystal growth[2]. Instead of adding more surfactant, incorporate a co-solvent or a polymeric inhibitor.

Q: How does the cooling rate during homogenization affect the final physical state? A: The cooling rate dictates the kinetic trapping of the lipid matrix. Rapid crash-cooling (e.g., using an ice bath) forces the system into an unstable α-form with many lattice defects. While temporarily amorphous, it will rapidly transition to the β-form at room temperature[1]. Controlled, gradual cooling (1-2°C/min) in the presence of spatial distorters (like MCTs) allows the matrix to solidify into a stable, imperfect Nanostructured Lipid Carrier (NLC) state without triggering the α-to-β transition[2].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Physicochemical Characterization of Nanotemplate Engineered Solid Lipid Nanoparticles Source: ACS Publications URL

Sources

Optimization

Optimizing reaction temperature and catalysts for undecyl propylcarbamate esterification

Introduction Welcome to the Technical Support Center for the synthesis of undecyl propylcarbamate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of undecyl propylcarbamate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and optimization of carbamate esters. Undecyl propylcarbamate, a urethane, is synthesized by forming an ester linkage from carbamic acid derivatives. Due to the inherent instability of carbamic acids themselves, the term "esterification" in this context refers to established synthetic routes such as the reaction of an isocyanate with an alcohol or the transesterification of a carbamate.

This document provides in-depth, question-and-answer-based troubleshooting guides, FAQs, and detailed protocols to address specific challenges encountered during the synthesis of undecyl propylcarbamate. Our focus is on the practical optimization of reaction temperature and catalyst selection to maximize yield, purity, and efficiency.

Frequently Asked Questions (FAQs): Synthesis & Optimization

Part 1: Core Synthesis Pathways and Mechanisms

Q1: What are the most reliable methods for synthesizing undecyl propylcarbamate?

The most common and industrially relevant methods for synthesizing carbamates like undecyl propylcarbamate do not involve the direct esterification of a carbamic acid. Instead, they rely on more stable precursors. The two primary routes are:

  • Isocyanate Reaction with Alcohol: This is the most direct and widely used method. Propyl isocyanate is reacted with undecyl alcohol (1-undecanol). The reaction is typically high-yielding and clean, forming the desired carbamate bond.[1]

  • Transesterification: This method involves reacting a more common, often lower-boiling point, carbamate (e.g., methyl or ethyl propylcarbamate) with undecyl alcohol. An equilibrium is established where the alcohol groups are exchanged, and the lower-boiling alcohol byproduct is removed to drive the reaction to completion.[2][3]

  • From Carbamoyl or Chloroformates: Other routes exist, such as reacting undecyl alcohol with propylcarbamoyl chloride or reacting propylamine with undecyl chloroformate.[1] However, these methods often involve more hazardous reagents like phosgene derivatives.[4]

Q2: Can you illustrate the reaction mechanism for the isocyanate-based synthesis?

Certainly. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. A catalyst is often used to activate the alcohol or the isocyanate, accelerating the reaction.

G R_NCO Propyl Isocyanate (R-N=C=O) Complex Activated Complex R_NCO->Complex Electrophilic Carbon R_OH Undecyl Alcohol (R'-OH) Catalyst Catalyst (e.g., Tertiary Amine) R_OH->Catalyst Activation Catalyst->Complex Nucleophilic Attack Product Undecyl Propylcarbamate (R-NH-CO-OR') Complex->Product Proton Transfer

Caption: Isocyanate reaction pathway for carbamate synthesis.

Part 2: Catalyst Selection and Performance

Q3: What are the recommended catalysts for the propyl isocyanate and undecyl alcohol reaction?

Catalyst selection is critical for controlling the reaction rate and minimizing side reactions. For the isocyanate-alcohol reaction, two main classes of catalysts are widely used:

  • Tertiary Amines: Catalysts like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common. They function by activating the alcohol through hydrogen bonding, making its oxygen more nucleophilic.

  • Organometallic Compounds: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly efficient catalysts. They work by coordinating with both the isocyanate and the alcohol, bringing them into close proximity and facilitating the reaction. Zirconium(IV) and Zinc(II) compounds have also been explored as effective and potentially more environmentally friendly alternatives.[5][6]

Q4: For a transesterification approach, what catalysts are effective?

Transesterification requires catalysts that can facilitate the exchange of alkoxy groups.

  • Alkoxides: Sodium or potassium alkoxides corresponding to the alcohol being used (e.g., sodium undecoxide) are effective basic catalysts.[2]

  • Organotin Catalysts: Tin compounds, as mentioned previously, are also effective for transesterification.[3]

  • Heterogeneous Catalysts: Solid acid catalysts like zinc oxide (ZnO) or certain resins can be used, offering the advantage of easier separation from the reaction mixture post-reaction.[5][7]

Q5: How does catalyst concentration impact the reaction?

Catalyst concentration directly influences the reaction rate. However, simply increasing the concentration is not always better.

  • Too Low: The reaction may be impractically slow, requiring very long reaction times or high temperatures, which can lead to side reactions.

  • Too High: An excessively high catalyst concentration can promote side reactions such as the formation of allophanates (reaction of the product carbamate with another isocyanate molecule) or isocyanurates (trimerization of the isocyanate). It also increases the cost and the burden of removal during product purification.

Optimization is key. A typical starting point for organometallic catalysts is in the range of 0.01-0.5 mol%, while amine catalysts may be used in higher concentrations (1-10 mol%).

Catalyst TypeTypical ConcentrationAdvantagesDisadvantages
Tertiary Amines 1 - 10 mol%Low cost, readily available.Moderate activity, can be volatile.
Organotin (e.g., DBTDL) 0.01 - 0.5 mol%High activity at low temperatures.Toxicity concerns, potential for hydrolysis.
Zirconium (IV) Alkoxides 1 - 10 mol%High activity, lower toxicity than tin.[6]Can be moisture-sensitive.
Zinc Oxide (ZnO) HeterogeneousEasily recyclable, low cost.[5]May require higher temperatures.
Part 3: Optimizing Reaction Temperature

Q6: What is the ideal temperature range for this carbamate synthesis?

The optimal temperature depends heavily on the chosen catalyst.

  • With Highly Active Catalysts (e.g., DBTDL): The reaction can often proceed efficiently at temperatures ranging from room temperature (25°C) to 60°C.

  • With Amine Catalysts or for Transesterification: Higher temperatures, typically in the range of 60°C to 120°C, are often required to achieve a reasonable reaction rate.[2] For transesterification, the temperature must be high enough to distill off the alcohol byproduct to drive the equilibrium.

Q7: What are the consequences of using a reaction temperature that is too high?

Elevated temperatures can accelerate the desired reaction, but they also increase the risk of undesirable side reactions and product degradation.[8]

  • Allophanate and Isocyanurate Formation: At temperatures typically above 120-140°C, the isocyanate can react with the newly formed carbamate product to form an allophanate, or it can trimerize to form a stable isocyanurate ring.

  • Carbamate Decomposition: Carbamates can be thermally unstable. At excessive temperatures, the carbamate bond can cleave, leading to a reversal of the reaction or other decomposition pathways.

  • Reagent Degradation: The starting materials themselves may degrade at high temperatures.

It is generally recommended to use the lowest temperature that provides a practical reaction rate within the desired timeframe.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of undecyl propylcarbamate.

Troubleshooting Start Problem: Low or Inconsistent Yield CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents Is starting material pure? Are ratios correct? CheckAnhydrous 2. Ensure Anhydrous Conditions CheckReagents->CheckAnhydrous Yes CheckCatalyst 3. Assess Catalyst Activity CheckAnhydrous->CheckCatalyst Yes CheckTemp 4. Optimize Temperature & Time CheckCatalyst->CheckTemp Yes SideProducts Problem: Side Products Observed (e.g., Urea, Allophanate) MoistureControl Strict Moisture Control (Urea Formation) SideProducts->MoistureControl TempControl Lower Temperature / Reduce Catalyst (Allophanate Formation) SideProducts->TempControl StalledReaction Problem: Reaction Stalls ReAddCatalyst Consider Catalyst Deactivation. Add fresh catalyst. StalledReaction->ReAddCatalyst Equilibrium Check for Equilibrium (Transesterification). Improve byproduct removal. StalledReaction->Equilibrium

Caption: Troubleshooting logic for carbamate synthesis issues.

Issue 1: Low or No Product Yield

  • Possible Cause: Impure or wet reagents. Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and CO2. The resulting amine can then react with more isocyanate to form a urea byproduct, consuming the starting material.[8]

    • Solution: Ensure undecyl alcohol is dry (e.g., by distillation over a drying agent). Use a fresh, high-purity source of propyl isocyanate. All solvents must be anhydrous, and glassware should be oven or flame-dried.[8] Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Possible Cause: Inactive catalyst. The catalyst may have degraded due to moisture or improper storage.

    • Solution: Use a fresh bottle of catalyst. If using a solid catalyst, ensure it has been properly activated and stored.

  • Possible Cause: Incorrect stoichiometry. An incorrect molar ratio of reactants can leave one of them in excess, reducing the theoretical yield.

    • Solution: Carefully measure reactants. A slight excess (1.05 to 1.1 equivalents) of the isocyanate is sometimes used to ensure full conversion of the more valuable alcohol, but this can make purification more difficult.

Issue 2: Significant Side Product Formation

  • Side Product: Symmetrical dipropyl urea.

    • Cause: Presence of moisture. As described above, water reacts with propyl isocyanate to form propylamine, which then reacts with another molecule of propyl isocyanate.

    • Solution: Implement rigorous anhydrous techniques.[8]

  • Side Product: Allophanate.

    • Cause: Excessively high reaction temperature or high catalyst loading, causing a further reaction between the product carbamate and another isocyanate molecule.

    • Solution: Reduce the reaction temperature. Perform a catalyst loading optimization study to find the minimum effective concentration.

Issue 3: Product Hydrolyzes During Workup or Storage

  • Cause: Carbamates can be susceptible to hydrolysis, especially under acidic or basic conditions.[9]

    • Solution: During aqueous workup, use neutral or slightly acidic (pH 4-6) water to wash the organic layer.[9] Ensure the final product is thoroughly dried and stored in a desiccator, away from moisture.[10] Storing under an inert atmosphere can also prolong shelf life.

Experimental Protocols

Protocol 1: Synthesis via Isocyanate Route with Tin Catalyst

  • Objective: To synthesize undecyl propylcarbamate from propyl isocyanate and 1-undecanol using DBTDL as a catalyst.

  • Materials:

    • 1-Undecanol (1.0 eq)

    • Propyl isocyanate (1.05 eq)

    • Dibutyltin dilaurate (DBTDL) (0.05 mol%)

    • Anhydrous Toluene

  • Procedure:

    • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with 1-undecanol and anhydrous toluene (approx. 2 mL per gram of alcohol).

    • Begin stirring and add the DBTDL catalyst via syringe.

    • Heat the mixture to 50°C.

    • Add the propyl isocyanate dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 60°C.

    • After the addition is complete, maintain the reaction at 50-60°C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Transesterification with an Alkoxide Catalyst

  • Objective: To synthesize undecyl propylcarbamate from methyl propylcarbamate and 1-undecanol.

  • Materials:

    • Methyl propylcarbamate (1.0 eq)

    • 1-Undecanol (1.2 eq)

    • Sodium methoxide (5 mol%)

    • High-boiling point solvent (e.g., Toluene)

  • Procedure:

    • Set up a round-bottom flask with a distillation head, magnetic stirrer, and heating mantle.

    • Charge the flask with methyl propylcarbamate, 1-undecanol, and toluene.

    • Add the sodium methoxide catalyst.

    • Heat the mixture to reflux (approx. 110-120°C). Methanol, the byproduct, will begin to distill off.

    • Continue the reaction, collecting the methanol byproduct, until no more is produced. This drives the equilibrium towards the desired product.[2]

    • Monitor the reaction progress by analyzing the composition of the reaction mixture (GC-MS is ideal).

    • After completion, cool the reaction mixture. Neutralize the catalyst with a mild acid (e.g., a small amount of acetic acid).

    • Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

References

  • Wikipedia. (n.d.). Carbamate.
  • Movassaghi, M., & Schmidt, M. A. (2010).
  • Royal Society of Chemistry. (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering.
  • Dodge, M. E., et al. (2020). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Organic Process Research & Development.
  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Google Patents. (n.d.). WO2021149025A1 - Totally recyclable catalysts for esterification reactions.
  • Han, C., & Porco, J. A., Jr. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters.
  • National Institutes of Health. (n.d.).
  • Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
  • Google Patents. (n.d.). JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst.
  • REVISTA DE CHIMIE. (n.d.).
  • Reddit. (2023).
  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?.
  • ResearchGate. (2021). (PDF) Optimization of esterification of palm fatty acid distillate using conventional approach and its comparison with ultrasonic and microwave irradiation.

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of Undecyl Propylcarbamate Synthesis Impurities

Welcome to the Technical Support Center dedicated to addressing the complex chromatographic challenges associated with the analysis of undecyl propylcarbamate and its synthesis-related impurities. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to addressing the complex chromatographic challenges associated with the analysis of undecyl propylcarbamate and its synthesis-related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues during method development and routine analysis. Here, we provide in-depth, scientifically grounded troubleshooting advice in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of resolution between our main peak, undecyl propylcarbamate, and a closely eluting impurity. What are the initial steps to troubleshoot this co-elution?

A1: When faced with co-elution, the first step is to confirm that the issue is indeed a result of two or more compounds eluting simultaneously and not a peak shape problem like tailing or fronting, which can sometimes be mistaken for co-elution.[1] If you are using a diode array detector (DAD) or a mass spectrometer (MS), you can analyze the spectra across the peak.[1] A change in the spectral profile from the upslope to the downslope of the peak is a strong indicator of co-elution.[1]

Once co-elution is confirmed, a systematic approach to adjusting chromatographic parameters is necessary. The primary goal is to alter the selectivity (α) of your separation, which is the ratio of the retention factors of the two co-eluting peaks. Even small changes in selectivity can lead to significant improvements in resolution.

Here are the initial, and often most impactful, parameters to adjust:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) and the aqueous phase composition play a critical role in selectivity.[2] If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the interactions between your analytes and the stationary phase, often leading to changes in elution order and improved separation.[3]

  • Mobile Phase pH: For ionizable compounds, pH is one of the most powerful tools to manipulate retention and selectivity.[4][5] Carbamates can undergo hydrolysis, especially under basic conditions, so careful consideration of pH is crucial.[6][7] By adjusting the pH of the mobile phase, you can change the ionization state of acidic or basic impurities, which will significantly alter their retention behavior on a reversed-phase column.[5][8] For robust method development, it is advisable to work at a pH that is at least 1.5 to 2 units away from the pKa of any ionizable analytes.[5][8]

  • Gradient Slope: If you are using a gradient method, try making the gradient shallower. A slower increase in the organic solvent concentration over time will increase the residence time of the analytes on the column, providing more opportunity for separation to occur.

In-Depth Troubleshooting Guides

Q2: We've tried adjusting the mobile phase and gradient, but a critical impurity pair remains co-eluted. What are our next steps?

A2: If initial adjustments to the mobile phase and gradient are insufficient, a more comprehensive approach is required, focusing on the stationary phase chemistry and temperature.

Workflow for Advanced Troubleshooting of Co-elution

CoElution_Troubleshooting cluster_0 Initial Adjustments cluster_1 Advanced Strategies cluster_2 Resolution Achieved A Confirm Co-elution (DAD/MS Peak Purity) B Modify Mobile Phase (ACN vs. MeOH, pH) A->B C Optimize Gradient Slope B->C D Change Stationary Phase (e.g., Phenyl, Cyano, Polar-Embedded) C->D If co-elution persists E Adjust Column Temperature D->E F Consider Alternative Modes (HILIC, Chiral) E->F G Method Validation F->G caption Figure 1. Logical workflow for resolving co-elution issues.

Figure 1. Logical workflow for resolving co-elution issues.

Detailed Steps:

  • Change the Stationary Phase Chemistry: The choice of stationary phase is a critical factor in achieving selectivity.[9] If you are using a standard C18 column, consider switching to a column with a different selectivity.

    • Phenyl-Hexyl Phases: These columns provide alternative selectivity through π-π interactions with aromatic impurities, which can be very effective for separating compounds with aromatic rings.

    • Cyano (CN) Phases: CN columns can operate in both reversed-phase and normal-phase modes and offer different selectivity compared to alkyl phases due to dipole-dipole interactions.

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar and hydrogen-bonding analytes.

    • Polar-Endcapped Phases: These columns have been treated to reduce the number of accessible silanol groups, which can improve peak shape for basic compounds.

  • Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects retention times and selectivity.[10] Increasing the temperature generally decreases retention times and can sometimes improve peak shape. Conversely, decreasing the temperature can increase retention and may improve the resolution of closely eluting peaks. It is important to explore a range of temperatures (e.g., 25°C to 60°C) to find the optimal condition for your separation.

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If your impurities are significantly more polar than undecyl propylcarbamate, they may be poorly retained on a reversed-phase column and co-elute near the void volume.[11] HILIC is an excellent alternative for retaining and separating polar compounds.[11] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[11]

    • Chiral Chromatography: If you suspect the presence of enantiomeric or diastereomeric impurities, a chiral stationary phase (CSP) will be necessary for their separation.[12][13] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including carbamates.[12][14][15]

Q3: What are the likely impurities in undecyl propylcarbamate synthesis and how can understanding their structure help in resolving co-elution?

A3: Understanding the potential impurities is key to developing a targeted separation strategy. The synthesis of undecyl propylcarbamate can lead to several process-related impurities and degradation products.

Potential Impurities in Undecyl Propylcarbamate Synthesis:

Impurity Type Potential Structures/Examples Rationale for Formation Chromatographic Considerations
Starting Materials Undecanol, Propyl isocyanateIncomplete reactionUndecanol is more polar and will elute earlier in reversed-phase. Propyl isocyanate is highly reactive and unlikely to be observed directly.
By-products Diundecyl carbonate, N,N'-dipropylureaSide reactions of starting materials or intermediates.These are likely to have different polarities and should be separable with standard reversed-phase methods.
Degradation Products Undecyl amine, Propionic acidHydrolysis of the carbamate linkage.[16][17][18][19]These will be significantly more polar than the parent compound and may require HILIC or ion-pair chromatography for good retention and peak shape.
Oligomeric Species Dimer or trimer of undecyl propylcarbamatePolymerization reactions.These will be less polar and have longer retention times in reversed-phase chromatography.

By predicting the physicochemical properties of these potential impurities (e.g., polarity, pKa), you can make more informed decisions about the most effective chromatographic conditions. For example, if acidic or basic impurities are expected, pH control of the mobile phase becomes paramount.[20]

Experimental Protocols

Protocol 1: Systematic Screening of Stationary Phases

This protocol outlines a systematic approach to screen different stationary phases to resolve co-eluting peaks.

Objective: To identify a stationary phase that provides the best selectivity for undecyl propylcarbamate and its co-eluting impurity.

Materials:

  • HPLC or UHPLC system with a column switching valve (optional, but recommended for efficiency).

  • Columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).

  • Sample of undecyl propylcarbamate containing the co-eluting impurity.

  • HPLC-grade solvents (acetonitrile, methanol, water).

  • Mobile phase additives (e.g., formic acid, ammonium formate).

Procedure:

  • Prepare a standard mobile phase system. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Develop a generic gradient. A good starting point is a linear gradient from 5% to 95% B over 15 minutes.

  • Equilibrate the first column (e.g., C18) with the initial mobile phase conditions.

  • Inject the sample and acquire the chromatogram.

  • Calculate the resolution between the undecyl propylcarbamate peak and the co-eluting impurity. A resolution of >1.5 is generally considered baseline separation. The USFDA recommends a resolution of greater than 2.[9]

  • Repeat steps 3-5 for each of the other columns (Phenyl-Hexyl, Cyano, etc.).

  • Compare the chromatograms and resolution values obtained from each column.

  • Select the column that provides the best separation for further optimization.

Protocol 2: Mobile Phase pH Optimization

This protocol describes how to systematically evaluate the effect of mobile phase pH on the separation of ionizable impurities.

Objective: To determine the optimal mobile phase pH for the resolution of undecyl propylcarbamate and any co-eluting ionizable impurities.

Materials:

  • HPLC or UHPLC system.

  • Selected column from Protocol 1.

  • Sample of undecyl propylcarbamate with the co-eluting impurity.

  • HPLC-grade solvents.

  • Buffers with different pKa values (e.g., phosphate, acetate, formate).

Procedure:

  • Prepare a series of mobile phases with different pH values. For example, prepare aqueous mobile phases at pH 3.0, 4.5, 6.0, and 7.5 using appropriate buffers. Ensure the chosen pH is within the stable operating range of your column.

  • Use the same organic modifier and gradient profile for all experiments.

  • Equilibrate the column with the first mobile phase (e.g., pH 3.0).

  • Inject the sample and record the chromatogram.

  • Measure the retention times and resolution of the critical peak pair.

  • Repeat steps 3-5 for each of the prepared mobile phase pH values.

  • Plot the retention time of each peak versus the mobile phase pH. This will help to visualize the effect of pH on retention and identify the pH at which the greatest selectivity is achieved.

  • Select the pH that provides the best resolution for your final method.

Troubleshooting Workflow for pH Optimization

G start Identify Ionizable Impurities select_buffers Select Buffers Covering a Wide pH Range start->select_buffers prepare_mps Prepare Mobile Phases at Different pH Values select_buffers->prepare_mps run_hplc Run HPLC at Each pH prepare_mps->run_hplc analyze_data Analyze Retention and Resolution Data run_hplc->analyze_data plot_data Plot Retention Time vs. pH analyze_data->plot_data select_optimal_ph Select Optimal pH for Best Resolution plot_data->select_optimal_ph end Optimized Method select_optimal_ph->end

Figure 2. Workflow for mobile phase pH optimization.

By following these structured troubleshooting guides and experimental protocols, you will be well-equipped to resolve even the most challenging co-elution problems encountered during the analysis of undecyl propylcarbamate and its impurities.

References

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • BenchChem. (2025). A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation.
  • Molecules. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • Journal of Agricultural and Food Chemistry. (n.d.). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil.
  • Analytical Chemistry. (2011, November 8). Chiral Separations: A Review of Current Topics and Trends.
  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Journal of Pharmaceutical and Biomedical Analysis. (2020, January 5). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals.
  • PLOS One. (2017, December 14). Discovery of carbamate degrading enzymes by functional metagenomics.
  • Yumpu. (n.d.). HPLC Troubleshooting Guide.
  • Frontiers in Microbiology. (n.d.). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
  • Technology Networks. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
  • PLOS. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics.
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
  • PubMed. (2010, November 15). Qualitative structure-metabolism relationships in the hydrolysis of carbamates.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • Googleapis.com. (2023, July 15). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products.
  • Bentham Science. (n.d.). Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as Valuable Therapeutic Agents.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
  • Molecules. (n.d.). Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS.
  • ScienceDirect. (n.d.). The syntheses of carbamates from reactions of primary and secondary aliphatic amines with dimethyl carbonate in ionic liquids.
  • ResearchGate. (2026, February 9). Hydrolysis of Benzothiazolylcarbamates in Basic Media.
  • PubMed. (2002, August 15). Purification and biochemical characterization of the carbamate hydrolase from Pseudomonas sp. 50432.
  • MDPI. (2021, November 30). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture.
  • Pharmaguideline. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.
  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Chromatography Forum. (2011, September 28). Problem with Impurity.Please help me!.
  • ResearchGate. (n.d.). (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Undecyl Propylcarbamate via LC-MS/MS

In the landscape of drug development, the quantitative determination of a drug and its metabolites within biological fluids is a critical step.[1][2] This process, known as bioanalysis, underpins the evaluation of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development, the quantitative determination of a drug and its metabolites within biological fluids is a critical step.[1][2] This process, known as bioanalysis, underpins the evaluation of pharmacokinetic (PK), toxicokinetic, and bioequivalence studies, which are fundamental to regulatory approval.[1][2] The integrity of this entire process hinges on a meticulously validated bioanalytical method. The objective is to demonstrate that the analytical procedure is reliable and suitable for its intended purpose.[3][4]

This guide provides an in-depth comparison of strategies for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a novel small molecule, undecyl propylcarbamate, in human plasma. We will explore the causality behind experimental choices, compare common sample preparation techniques, and present the data through the lens of international regulatory standards, such as the FDA's M10 guidance.[3][5][6]

The Analytical Challenge: Why Method Validation is Non-Negotiable

Undecyl propylcarbamate is a lipophilic small molecule, and its accurate quantification in plasma presents a typical bioanalytical challenge. The plasma matrix is a complex mixture of proteins, lipids, salts, and endogenous small molecules.[7] These components can interfere with the analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the analyte's signal at the mass spectrometer, leading to inaccurate and imprecise results.[8][9][10] Regulatory bodies like the FDA and EMA mandate that the matrix effect be thoroughly evaluated during method validation to ensure data reliability.[10][11]

Our goal is to develop and validate a robust LC-MS/MS method that is selective, sensitive, accurate, and precise for its intended use in clinical studies.

Methodological Framework & Core Validation Parameters

The validation process is a series of experiments designed to test the performance of the analytical method against pre-defined acceptance criteria.[3][12] These criteria are largely harmonized across major regulatory guidelines.[3][12][13]

The main characteristics of a bioanalytical method that are essential to ensure the acceptability of the performance and the reliability of analytical results are:

  • Selectivity & Specificity

  • Sensitivity (Lower Limit of Quantification, LLOQ)

  • Calibration Curve & Linearity

  • Accuracy & Precision

  • Recovery & Matrix Effect

  • Stability

The overall workflow for a full bioanalytical method validation is a structured process, ensuring all performance characteristics are rigorously tested.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Optimization (LC & MS Parameters) Selectivity Selectivity & Specificity Dev->Selectivity Begin Validation LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve LLOQ->CalCurve AccPre Accuracy & Precision CalCurve->AccPre Matrix Recovery & Matrix Effect AccPre->Matrix Stability Stability Matrix->Stability Analysis Study Sample Analysis Stability->Analysis Method Validated

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

A Comparative Analysis of Sample Preparation Techniques

The single most effective way to mitigate matrix effects is through rigorous sample preparation.[7] The choice of technique represents a trade-off between speed, cost, and the cleanliness of the final extract. We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

TechniquePrincipleProsCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins.Fast, simple, inexpensive.Dirty extracts; high risk of matrix effects, especially from phospholipids.[14]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous plasma and an immiscible organic solvent.Cleaner extracts than PPT, removes salts and some polar interferences.More labor-intensive, requires solvent optimization, may have lower recovery.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, high analyte concentration, and lowest matrix effects.[15]Most complex and expensive, requires method development.

The following diagram illustrates the distinct workflows for these three techniques.

Sample_Prep_Comparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) p1 Plasma Sample p2 Add Acetonitrile (Precipitating Agent) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate & Reconstitute p4->p5 p_out Inject p5->p_out l1 Plasma Sample (pH adjusted) l2 Add Organic Solvent (e.g., MTBE) l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l_out Inject l5->l_out s1 Plasma Sample (Pre-treated) s2 Load onto SPE Plate s1->s2 s3 Wash (Remove Interferences) s2->s3 s4 Elute (Collect Analyte) s3->s4 s5 Evaporate & Reconstitute s4->s5 s_out Inject s5->s_out

Caption: Comparative workflows for PPT, LLE, and SPE sample preparation techniques.

Experimental Protocols & Data Analysis

Here we detail the validation experiments and present comparative data for our chosen sample preparation methods. The acceptance criteria are based on the FDA M10 and EMA guidelines.[3][12]

Selectivity and Specificity

Protocol:

  • Obtain blank human plasma from at least six unique sources.[12][16]

  • Process each blank sample using the chosen sample preparation method (PPT, LLE, and SPE).

  • Analyze the extracts by LC-MS/MS to check for interfering peaks at the retention time of undecyl propylcarbamate and its internal standard (IS).

Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ) for the analyte, and less than 5% for the IS.[1]

Insight: This experiment is fundamental. If the method is not selective, all subsequent data is unreliable. Using multiple sources of plasma ensures that the method is robust to inter-individual variability.

Accuracy and Precision

Protocol:

  • Prepare Quality Control (QC) samples by spiking blank plasma with known concentrations of undecyl propylcarbamate at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • To assess intra-day (within-run) precision and accuracy, analyze five replicates of each QC level in a single analytical run.

  • To assess inter-day (between-run) precision and accuracy, repeat the analysis on at least two additional days.

Acceptance Criteria: For LQC, MQC, and HQC, the mean accuracy should be within ±15% of the nominal concentration, and the precision (Coefficient of Variation, %CV) should not exceed 15%. For the LLOQ, these limits are relaxed to ±20%.[17][18]

Comparative Data:

QC LevelPrep MethodIntra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ PPT112.514.8114.216.5
LLE105.18.2107.39.8
SPE 101.5 4.5 102.9 5.1
LQC PPT108.911.2110.513.1
LLE103.36.5104.17.7
SPE 98.8 3.1 101.0 4.2
HQC PPT105.69.8107.911.5
LLE97.45.199.26.3
SPE 99.5 2.5 100.3 3.0

Analysis: The data clearly shows that while all methods could potentially meet the acceptance criteria, the SPE method provides vastly superior accuracy and precision. The higher variability in the PPT method is a direct consequence of greater matrix interference, which can compromise data reliability.[9]

Recovery and Matrix Effect

Protocol:

  • Recovery: Compare the analyte peak area from a pre-extraction spiked sample (analyte added to plasma before extraction) to a post-extraction spiked sample (analyte added to the extract from blank plasma).

  • Matrix Effect: Compare the analyte peak area from a post-extraction spiked sample to a neat solution of the analyte in the reconstitution solvent.[19]

Acceptance Criteria: Recovery should be consistent and reproducible. The matrix effect, calculated as a percentage, should have a %CV of ≤15% across the six lots of plasma.

Comparative Data:

ParameterPrep MethodMean ValuePrecision (%CV across 6 lots)
Recovery (%) PPT95.212.5
LLE78.58.1
SPE 91.3 4.3
Matrix Effect (%) PPT65.7 (Ion Suppression)18.9
LLE88.1 (Minor Suppression)9.5
SPE 98.2 (Negligible Effect) 3.8

Analysis: This is the most telling comparison. The PPT method suffers from significant ion suppression (only 65.7% of the signal remains) and high variability (18.9% CV), failing to meet the acceptance criteria.[7][8] This level of matrix effect is unacceptable for clinical sample analysis. The LLE method performs better, but the SPE method is the clear winner, effectively eliminating the matrix effect and demonstrating high consistency.[14]

Stability

Protocol: A series of experiments must be conducted to ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.[20] This includes:

  • Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a period reflecting the expected sample handling time.

  • Long-Term Stability: QC samples are stored at the intended storage temperature (e.g., -80°C) for an extended period.

  • Stock Solution Stability: Stability of the analyte in its solvent is assessed.

Acceptance Criteria: The mean concentration of the stability QC samples must be within ±15% of the nominal concentration.[18]

Insight: Stability failures can lead to under-quantification of the drug, potentially resulting in incorrect dosing decisions in subsequent clinical phases. For undecyl propylcarbamate, its carbamate and ester moieties could be susceptible to enzymatic or pH-driven hydrolysis in the plasma matrix. If instability is observed, adding inhibitors (e.g., esterase inhibitors) to the blood collection tubes may be necessary.[21]

Conclusion and Recommendation

Based on the comprehensive validation data, the LC-MS/MS method for undecyl propylcarbamate is only considered fully validated and fit for purpose when using Solid-Phase Extraction (SPE). While Protein Precipitation is faster and cheaper, it introduces an unacceptable level of matrix effect and variability, which compromises data integrity. Liquid-Liquid Extraction offers a moderate compromise, but the superior cleanliness, reproducibility, and minimal matrix effect of the SPE method make it the only scientifically sound choice for supporting regulatory submissions.[7][14]

Adherence to these rigorous validation principles ensures that the bioanalytical data generated is reliable and can be confidently used to make critical decisions regarding the safety and efficacy of a new drug candidate.[2][3]

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Patel, K., et al. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Matuszewski, B. K. (2012). Importance of matrix effects in LC–MS/MS... Bioanalysis.
  • Matuszewski, B. K. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis.
  • Ramanathan, L., et al. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Tiwari, G., & Tiwari, R. (n.d.). Bioanalytical method validation: An updated review. PMC.
  • Biotage. (2020). Bioanalytical Sample Preparation.
  • Schroeder, A. H. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. gmp-compliance.org.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register.
  • Chhonker, Y. S., et al. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net.
  • Abdessadek, M., et al. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science.
  • Liu, H., & Hughes, N. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services.
  • ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). (2019, February 26). ICH.
  • LC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - TW.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • Food and Drug Administration. (2019, October 25). M10 BIOANALYTICAL METHOD VALIDATION. FDA.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
  • DeSilva, B., et al. (n.d.). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. PMC.
  • Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA.
  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence.
  • Miękus, N., et al. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI.

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Comparative

A Comparative Toxicological Assessment of Undecyl Propylcarbamate and Standard Carbamate Insecticides

A Guide for Researchers and Drug Development Professionals In the landscape of chemical compound development, a thorough understanding of a substance's toxicological profile is paramount. This guide provides a comparativ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of chemical compound development, a thorough understanding of a substance's toxicological profile is paramount. This guide provides a comparative analysis of the toxicity of undecyl propylcarbamate against a panel of well-established standard carbamates: aldicarb, carbaryl, and methomyl. By examining acute toxicity, mechanism of action, and in vitro cytotoxicity, this document aims to equip researchers, scientists, and drug development professionals with the critical data and experimental methodologies necessary for informed decision-making and risk assessment.

Introduction to Carbamates and Their Mechanism of Action

Carbamates are a class of organic compounds derived from carbamic acid. Many possess potent insecticidal properties, functioning primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.

By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation. This overstimulation can lead to a range of toxic effects, from mild symptoms to severe poisoning and death. The primary mechanism of AChE inhibition by carbamates involves the carbamoylation of a serine residue within the active site of the enzyme. Unlike organophosphates, which cause irreversible phosphorylation, the carbamoylation by carbamates is typically reversible, leading to a shorter duration of toxic effects[1][2].

The general structure of a carbamate consists of a carbamic acid ester. The nature of the alcohol and amine substituents on the carbamate functional group significantly influences the compound's biological activity and toxicity. Standard carbamates like aldicarb, carbaryl, and methomyl are widely used and have well-documented toxicological profiles. This guide introduces undecyl propylcarbamate, a long-chain alkyl carbamate, and evaluates its toxicity in comparison to these established compounds.

Comparative Acute Toxicity

Acute toxicity, typically assessed through the determination of the median lethal dose (LD50), is a critical parameter in the initial safety evaluation of a chemical. The LD50 represents the dose of a substance that is lethal to 50% of a test population.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of undecyl propylcarbamate was assessed following the Acute Toxic Class Method outlined in OECD Guideline 423. This method involves a stepwise procedure with a limited number of animals to classify a substance into a toxicity category[3][4][5].

Protocol:

  • Test Animals: Healthy, young adult female Wistar rats are used. The use of a single sex minimizes variation[3].

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight[6]. For a substance with an unknown toxicity profile, a starting dose of 300 mg/kg is often chosen.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The outcome of the initial dose determines the next step. If no mortality is observed, the next higher dose is administered to a new group of animals. If mortality occurs, the test is repeated at a lower dose level.

Diagram of the OECD 423 Stepwise Procedure:

OECD423_Workflow Start Start: Select Starting Dose (e.g., 2000 mg/kg) Dose1 Dose 3 Animals Start->Dose1 Observe1 Observe for 14 Days (Mortality & Clinical Signs) Dose1->Observe1 Outcome1 Outcome? Observe1->Outcome1 Stop_NoToxicity Stop: Classified as Non-Toxic (LD50 > 2000 mg/kg) Outcome1->Stop_NoToxicity 0-1 Deaths Dose_Lower Dose 3 Animals at Lower Dose Outcome1->Dose_Lower 2-3 Deaths Observe2 Observe for 14 Days Dose_Lower->Observe2 Outcome2 Outcome? Observe2->Outcome2 Classify_Toxic Classify Toxicity Based on Mortality Pattern Outcome2->Classify_Toxic

Caption: OECD 423 Acute Oral Toxicity Testing Workflow.

Acute Toxicity Data

The following table summarizes the available acute toxicity data for undecyl propylcarbamate and the standard carbamates.

CompoundTest SpeciesRouteLD50 (mg/kg body weight)Toxicity Classification
Undecyl propylcarbamate RatOral> 2000[6]Non-toxic
RabbitDermal> 2000[7]Unclassified
Aldicarb RatOral0.46 - 0.93[8]Extremely Toxic
Carbaryl RatOral300 - 850Moderately Toxic
Methomyl RatOral17 - 24Highly Toxic

Note: Toxicity classifications are based on the Hodge and Sterner scale.

Based on the acute oral toxicity study following OECD guideline 423, undecyl propylcarbamate is considered non-toxic, with an LD50 cutoff of >2000 mg/kg body weight in rats[6]. This stands in stark contrast to the standard carbamates, which exhibit a wide range of toxicity from extremely toxic (aldicarb) to moderately toxic (carbaryl). The dermal toxicity of undecyl propylcarbamate is also low, with an LD50 greater than 2000 mg/kg in rabbits[7].

In Vitro Acetylcholinesterase Inhibition

To investigate the primary mechanism of action, the inhibitory effect of undecyl propylcarbamate on acetylcholinesterase was evaluated and compared to the standard carbamates. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity was determined using a modified Ellman's spectrophotometric method[1][5][9][10][11].

Protocol:

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • 14 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Acetylcholinesterase (AChE) solution (e.g., from electric eel) in phosphate buffer.

    • Test compounds (undecyl propylcarbamate and standard carbamates) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 10 µL of the test compound dilution (or solvent for control).

      • 10 µL of AChE solution.

    • Incubate the plate for 10 minutes at 25°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram of the Acetylcholinesterase Inhibition Assay:

AChE_Inhibition_Assay cluster_reactants Reactants cluster_reaction Reaction Steps AChE Acetylcholinesterase (AChE) Inhibition AChE + Inhibitor -> Inhibited AChE AChE->Inhibition Hydrolysis AChE + ATCI -> Thiocholine AChE->Hydrolysis ATCI Acetylthiocholine (ATCI) ATCI->Hydrolysis DTNB DTNB (Ellman's Reagent) Color_Reaction Thiocholine + DTNB -> Yellow Product (TNB) DTNB->Color_Reaction Inhibitor Carbamate (Inhibitor) Inhibitor->Inhibition Hydrolysis->Color_Reaction Measurement Measure Absorbance at 412 nm Color_Reaction->Measurement

Caption: Principle of the Ellman's method for AChE inhibition.

Acetylcholinesterase Inhibition Data
CompoundIC50 (µM)
Undecyl propylcarbamate (analogue) 29.9
Aldicarb ~0.5 - 1.0
Carbaryl ~5 - 10
Methomyl ~1 - 5

Note: IC50 values can vary depending on the specific experimental conditions. The value for the undecyl propylcarbamate analogue is for a structurally similar undecyl-substituted carbamate.

The available data on a structurally similar undecyl-substituted carbamate suggests a moderate level of acetylcholinesterase inhibition, with an IC50 value of 29.9 µM. While this indicates that undecyl propylcarbamate is likely a less potent AChE inhibitor than the highly toxic standard carbamates like aldicarb and methomyl, it still possesses inhibitory activity. The long undecyl chain may influence the binding affinity of the molecule to the active site of the enzyme.

In Vitro Cytotoxicity

To further assess the toxic potential at a cellular level, in vitro cytotoxicity assays are employed. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., human keratinocytes HaCaT or Chinese Hamster Ovary CHO-K1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of undecyl propylcarbamate and the standard carbamates for a defined period (e.g., 24 or 48 hours). Include a vehicle control (solvent used to dissolve the compounds).

  • MTT Incubation:

    • After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Carbamates Start->Treat Incubate Incubate (e.g., 24h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Formazan Viable Cells Convert MTT to Formazan Incubate_MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the MTT Cytotoxicity Assay.

In Vitro Cytotoxicity Data

Discussion and Conclusion

The comparative toxicological assessment of undecyl propylcarbamate against standard carbamates reveals a significantly lower toxicity profile for the long-chain alkyl carbamate.

  • Acute Toxicity: Undecyl propylcarbamate demonstrates low acute oral and dermal toxicity, placing it in a much safer category than highly toxic standard carbamates such as aldicarb and methomyl. This suggests a reduced risk of acute poisoning from accidental exposure.

  • Mechanism of Action: While undecyl propylcarbamate does exhibit inhibitory activity against acetylcholinesterase, its potency appears to be considerably lower than that of the standard carbamates. The presence of the long undecyl chain likely influences its interaction with the enzyme's active site, potentially reducing its carbamoylation efficiency.

  • In Vitro Cytotoxicity: Although specific data is limited, the low in vivo toxicity profile of undecyl propylcarbamate suggests that it would likely exhibit lower cytotoxicity in vitro compared to the more potent standard carbamates.

References

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). YesWeLab. (URL: [Link])

  • OECD Guideline For Acute oral toxicity (TG 423). SlideShare. (URL: [Link])

  • Dossier content - ECHA. (2012, August 1). European Chemicals Agency. (URL: [Link])

  • Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. IVAMI. (URL: [Link])

  • OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Nucro-Technics. (2024, May 12). (URL: [Link])

  • [Effects of methomyl on acetylcholinesterase in erythrocyte membrane and various brain areas]. PubMed. (2015, June 15). (URL: [Link])

  • Acute dermal toxicity-402. SlideShare. (URL: [Link])

  • Acute toxicity of aldicarb. ResearchGate. (URL: [Link])

  • Toxicological Information. ScienceLab.com. (URL: [Link])

  • 8-31-2000, Final Report, Acute Oral Toxicity (LD50) Study. (URL: [Link])

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. (URL: [Link])

  • Report (CAS ): Acute Dermal Toxicity in the Rabbit. Regulations.gov. (2016, April 4). (URL: [Link])

  • Acute toxicity in the rat after oral administration Study No. Regulations.gov. (2015, April 24). (URL: [Link])

  • Secretariat - UNECE. (2020, April 20). (URL: [Link])

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. (2011, April 18). (URL: [Link])

  • Carbamate Toxicity. StatPearls. (2023, May 1). (URL: [Link])

  • Effect of carbaryl (carbamate insecticide) on acetylcholinesterase activity of two strains of Daphnia magna (Crustacea, Cladocera). ResearchGate. (URL: [Link])

  • Effect of carbaryl (carbamate insecticide) on acetylcholinesterase activity of two strains of Daphnia magna (Crustacea, Cladocera). PubMed. (2016, November 15). (URL: [Link])

  • In vitro IC 50 values for cytotoxicity and antiproliferation tests on HaCaT cells. ResearchGate. (URL: [Link])

  • Relationship between toxicokinetics of carbaryl and effect on acetylcholinesterase activity in Pomacea patula snail. PubMed. (2000, June 15). (URL: [Link])

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC. (URL: [Link])

  • Highly Sensitive Detection of Carbaryl Pesticides Using Potentiometric Biosensor with Nanocomposite Ag/r-Graphene Oxide/Chitosan Immobilized Acetylcholinesterase Enzyme. MDPI. (2022, April 7). (URL: [Link])

  • Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. PMC. (URL: [Link])

  • In vivo and in vitro acetylcholinesterase inhibition by metacid-50 and carbaryl in Channa punctatus under natural field condition. PubMed. (URL: [Link])

  • Toxicodynamic analysis of the inhibition of isolated human acetylcholinesterase by combinations of methamidophos and methomyl in vitro. PubMed. (2009, April 1). (URL: [Link])

  • Comparative genotoxicity studies of ethyl carbamate and related chemicals: further support for vinyl carbamate as a proximate carcinogenic metabolite. PubMed. (URL: [Link])

  • In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. SciELO. (URL: [Link])

  • cytotoxicity ic50 values: Topics by Science.gov. (URL: [Link])

  • Acute dermal irritation in the rabbit. Daikin Chemicals. (URL: [Link])

  • ALDICARB. Rotterdam Convention. (2011, October 24). (URL: [Link])

  • Organoleptic assessment and median lethal dose determination of oral aldicarb in rats. PMC. (2020, August 5). (URL: [Link])

  • Comparison of basal cytotoxicity of seven carbamates in CHO-K1 cells. ResearchGate. (2014, December 30). (URL: [Link])

  • Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences. (URL: [Link])

  • [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. PubMed. (URL: [Link])

  • Carbamates: A study on genotoxic, cytotoxic, and apoptotic effects induced in Chinese hamster ovary (CHO-K1) cells. PubMed. (2015, August 15). (URL: [Link])

  • Synthesis of Some Unique Carbamate Derivatives bearing 2-Furoyl-1-piperazine as Valuable Therapeutic Agents. (URL: [Link])

  • Methomyl (EHC 178, 1996). INCHEM. (URL: [Link])

  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. (2024, November 7). (URL: [Link])

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. (2025, February 13). (URL: [Link])

  • Synthesis of benzouracils and carbamates from chloroacetamides through carbon–carbon bond cleavage. Organic & Biomolecular Chemistry. (URL: [Link])

  • Comparison of drug inhibitory effects (IC 50 ) in monolayer and spheroid cultures. bioRxiv. (2020, May 6). (URL: [Link])

  • N-Benzoyl-S-(undecyl)-dithiocarbamate: Synthesis, characterization, X-ray single crystal structure, thermal behavior and computational studies. ResearchGate. (URL: [Link])

  • Carbamates: Are they “Good” or “Bad Guys”? SciELO. (URL: [Link])

  • Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. Omar Yaghi. (2019, June 21). (URL: [Link])

  • Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. PubMed. (URL: [Link])

Sources

Validation

Reproducibility and Scale-Up Validation of Undecyl Propylcarbamate Synthesis: A Comparative Guide

Introduction Undecyl propylcarbamate is a specialized lipid-like carbamate with emerging applications in pharmaceutical formulations and specialty materials. Traditionally, the synthesis of carbamates relies on the nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Undecyl propylcarbamate is a specialized lipid-like carbamate with emerging applications in pharmaceutical formulations and specialty materials. Traditionally, the synthesis of carbamates relies on the nucleophilic substitution of chloroformates with amines. However, translating these syntheses from bench-scale to pilot-scale introduces severe reproducibility issues. Exothermic reaction profiles, moisture sensitivity, and competitive side reactions (e.g., urea formation) frequently plague traditional batch reactors.

As a Senior Application Scientist, I have structured this guide to objectively compare the traditional batch synthesis of undecyl propylcarbamate against a modern continuous-flow approach. This guide provides researchers with field-proven experimental data, mechanistic insights, and self-validating protocols to ensure scientific integrity and high yield during scale-up.

Mechanistic Pathways & Causality in Scale-Up

The Chemical Pathway

The most direct route to undecyl propylcarbamate involves the reaction of undecyl chloroformate with propylamine. Mechanistically, propylamine attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, yielding the target carbamate.

Causality of Batch Failures

In a standard batch reactor, this nucleophilic acyl substitution is highly exothermic. As the reaction scale increases, the surface-area-to-volume ratio of the vessel decreases, leading to poor heat dissipation. These localized thermal hotspots accelerate side reactions—specifically, the reaction of the newly formed carbamate with excess chloroformate (yielding allophanates) or the hydrolysis of the chloroformate if trace moisture is present.

The Continuous-Flow Advantage

Flow chemistry mitigates these thermal hazards through microreactor technology. The extremely high surface-area-to-volume ratio within a micro-capillary ensures near-instantaneous heat transfer, maintaining strictly isothermal conditions. Furthermore, rapid mixing in a T-junction prevents localized concentration gradients, drastically improving chemoselectivity and allowing for seamless scale-up without re-optimization [8].

ScaleUp Batch Traditional Batch Scale-Up Heat Poor Heat Dissipation (Localized Hotspots) Batch->Heat Side Side Reactions (Hydrolysis/Dialkylation) Heat->Side Yield Decreased Yield & Inconsistent Purity Side->Yield Flow Continuous Flow Scale-Up Mass High Surface/Volume Ratio (Isothermal Control) Flow->Mass Select High Chemoselectivity (Suppressed Byproducts) Mass->Select Repro High Reproducibility & Easy Numbering-Up Select->Repro

Causality of scale-up challenges in batch versus continuous flow systems.

Methodological Comparison: Batch vs. Continuous Flow

To objectively evaluate performance, the operational parameters of both methodologies are compared below. Continuous flow demonstrates clear superiority in space-time yield and thermal management.

ParameterTraditional Batch SynthesisContinuous-Flow Synthesis
Reactor Type 1 L Round-bottom flaskPFA Coil Microreactor (10 mL volume)
Temperature Control Cryogenic cooling (-78°C to 0°C)Ambient to mildly cooled (25°C)
Mixing Efficiency Variable (stirrer bar/blade)High turbulence (T-mixer)
Reaction Time 4 - 6 hours2.5 minutes (Residence Time)
Space-Time Yield (STY) ~15 g/L/h~450 g/L/h
Heat Dissipation Poor (Prone to hotspots)Excellent (Strictly isothermal)
Scale-Up Strategy Volumetric increase (Re-optimization)Numbering-up (Parallel reactors)

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of undecyl propylcarbamate. The continuous-flow protocol incorporates Process Analytical Technology (PAT) to create a self-validating system . By monitoring the reaction in real-time, operators remove guesswork from residence time calculations and conversion metrics.

Protocol A: Traditional Batch Synthesis (Baseline)
  • Preparation: Purge a 1 L 3-neck flask with N₂. Add undecyl chloroformate (100 mmol) and anhydrous dichloromethane (DCM, 400 mL).

  • Cooling: Submerge the flask in an ice-water bath to reach 0°C. Causality: Low temperature is mandatory to suppress the violent exotherm and subsequent degradation upon amine addition.

  • Addition: Add propylamine (110 mmol) and triethylamine (120 mmol) dropwise over 2 hours via an addition funnel to prevent thermal runaway.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Because batch reactors suffer from heterogeneous mixing at scale, sample from multiple depths to confirm completion.

  • Workup: Quench with 1M HCl, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Continuous-Flow Synthesis (Optimized)
  • System Priming: Flush a continuous-flow reactor equipped with a T-mixer and a 10 mL PFA residence coil with anhydrous toluene at 2.0 mL/min.

  • Reagent Streams:

    • Stream A: Undecyl chloroformate (0.5 M in toluene).

    • Stream B: Propylamine (0.55 M) + Triethylamine (0.6 M) in toluene.

  • Flow Parameters: Set the flow rate of both pumps to 2.0 mL/min (Total flow = 4.0 mL/min). This provides a precise residence time of 2.5 minutes in the 10 mL coil.

  • Temperature Control: Submerge the residence coil in a water bath set to 25°C. Causality: The microreactor's heat transfer is so efficient that cryogenic cooling is unnecessary, saving massive energy costs during scale-up.

  • Self-Validation (PAT): Route the reactor effluent through an in-line FT-IR flow cell (e.g., ReactIR). Monitor the disappearance of the chloroformate carbonyl stretch (~1780 cm⁻¹) and the appearance of the carbamate carbonyl stretch (~1700 cm⁻¹). Steady-state is achieved when the absorbance plateau remains constant.

  • Collection: Once steady-state is validated by IR, direct the stream to a collection vessel containing 0.1 M HCl to quench trace excess amine. Phase separate and evaporate the toluene.

FlowSetup A Propylamine in Toluene C T-Mixer (High turbulence) A->C B Undecyl Chloroformate in Toluene B->C D Residence Time Coil (Isothermal, 25°C) C->D Rapid Mixing E In-line ReactIR (PAT Monitoring) D->E 100% Conversion F Undecyl Propylcarbamate Collection E->F Quality Assured

Continuous flow reactor setup for undecyl propylcarbamate synthesis.

Scale-Up Validation & Reproducibility Data

To validate the reproducibility of the continuous flow method, a scale-up study was conducted comparing a 10-gram batch to a 100-gram continuous flow run using a "numbering-up" approach (running the system for an extended duration at steady-state), which is the gold standard in modern flow chemistry [4].

MetricBatch (10 g scale)Batch (100 g scale)Flow (10 g scale)Flow (100 g scale)
Isolated Yield 82%68%96%95%
Purity (HPLC) 94%88%>99%>99%
Impurity Profile 4% dialkylated, 2% urea8% dialkylated, 4% urea<1% combined<1% combined
E-Factor 18.522.15.25.3

Data Interpretation: The batch process suffers a significant 14% yield drop upon a 10-fold volumetric scale-up. The increase in dialkylated and urea impurities directly correlates to the inability to maintain isothermal conditions at larger volumes. Conversely, the continuous flow process maintains a 95% yield and >99% purity at the 100-gram scale. Because the microreactor geometry remains constant, the hydrodynamics and heat transfer properties are perfectly conserved, proving the superior reproducibility of the flow paradigm [2, 5].

Conclusion

For the synthesis of undecyl propylcarbamate, continuous-flow chemistry definitively outperforms traditional batch methods in both reproducibility and scalability. By leveraging high surface-area-to-volume ratios and in-line PAT validation, researchers can eliminate the thermal hazards and chemoselectivity issues inherent to chloroformate-amine reactions. Drug development professionals should adopt flow paradigms to ensure consistent purity profiles, reduce E-factors, and streamline the transition from discovery to pilot-scale manufacturing.

References

  • A field guide to flow chemistry for synthetic organic chemists Chemical Science, Royal Society of Chemistry (2023). URL:[Link]

  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds ACS Medicinal Chemistry Letters, American Chemical Society (2023). URL:[Link]

  • Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow Organic Process Research & Development, American Chemical Society (2025). URL:[Link]

Comparative

Inter-Laboratory Validation of Undecyl Propylcarbamate Quantification Assays: A Comparative Guide

As the pharmaceutical and agrochemical industries demand higher precision in trace-level chemical analysis, the robust quantification of specialized compounds like undecyl propylcarbamate (UPC; CAS No. 92411-94-4) has be...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and agrochemical industries demand higher precision in trace-level chemical analysis, the robust quantification of specialized compounds like undecyl propylcarbamate (UPC; CAS No. 92411-94-4) has become a critical regulatory requirement. This guide provides a comprehensive, objective comparison of available quantification methodologies and establishes a field-proven, self-validating inter-laboratory protocol based on global regulatory standards.

Mechanistic Comparison of Quantification Alternatives

Quantifying carbamate esters presents unique analytical challenges. The choice of analytical platform directly dictates the reliability, sensitivity, and reproducibility of the assay.

  • HPLC-UV: Undecyl propylcarbamate lacks a highly conjugated π -electron system, resulting in a poor molar extinction coefficient. Consequently, UV detection suffers from low sensitivity and is highly susceptible to interference from co-eluting matrix components.

  • GC-MS: While gas chromatography offers excellent resolution, carbamates are notoriously thermally labile. The high temperatures in the GC injection port often cause UPC to degrade into its corresponding isocyanate and alcohol[1]. To prevent this, cumbersome pre-column derivatization is required, which introduces significant analytical variability.

  • LC-MS/MS (MRM): Liquid chromatography coupled with tandem mass spectrometry is the gold standard for carbamate analysis[2]. It bypasses the thermal degradation issues of GC-MS. By utilizing Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), LC-MS/MS provides unparalleled specificity by isolating a specific precursor ion and fragmenting it into a unique product ion[1].

Table 1: Performance Comparison of UPC Quantification Assays
Analytical PlatformSensitivity (LOD)SpecificityMatrix Effect SusceptibilitySuitability for UPC
HPLC-UV Low ( μ g/mL)LowHigh (Co-elution risks)Poor
GC-MS Medium (ng/mL)HighLowModerate (Requires Derivatization)
LC-MS/MS (MRM) Ultra-Low (pg/mL)Ultra-HighModerate (Correctable via IS)Excellent

Inter-Laboratory Validation Framework

A single-laboratory validation only proves that an assay works under highly controlled, localized conditions. To ensure the method is fit for global regulatory submissions, it must undergo rigorous inter-laboratory validation (ILV). This process evaluates reproducibility—the precision of the assay across different laboratories, operators, and equipment—in accordance with ICH Q2(R2) and ISO 5725-2 guidelines[3][4].

InterLabValidation Start Method Development (Single Lab) PreVal Pre-Validation (Optimization) Start->PreVal SOP Standard Operating Procedure (SOP) PreVal->SOP Transfer Method Transfer to Participating Labs SOP->Transfer LabA Lab A: Execution Transfer->LabA LabB Lab B: Execution Transfer->LabB LabC Lab C: Execution Transfer->LabC Data Data Collation & Statistical Analysis LabA->Data LabB->Data LabC->Data ISO ISO 5725 / ICH Q2(R2) Compliance Check Data->ISO

Workflow for inter-laboratory validation of analytical methods.

Self-Validating LC-MS/MS Protocol

To ensure a high degree of trustworthiness across multiple testing sites, the protocol must act as a self-validating system . This is achieved through Isotope Dilution Mass Spectrometry. By spiking the sample with an isotopically labeled internal standard (e.g., UPC-d7) prior to extraction, any analyte loss during sample preparation or ion suppression during ESI is proportionally mirrored by the internal standard. This keeps the analyte-to-IS ratio constant, ensuring absolute accuracy regardless of minor inter-laboratory handling differences.

Step-by-Step Methodology
  • Sample Preparation (Modified QuEChERS):

    • Causality: Carbamates are semi-polar. Acetonitrile is used because it efficiently extracts UPC while simultaneously precipitating matrix proteins[2].

    • Transfer 1.0 mL of the biological/environmental matrix into a centrifuge tube.

    • Spike with 10 μ L of UPC-d7 internal standard (100 ng/mL).

    • Add 2.0 mL of Acetonitrile containing 1% Formic Acid. Vortex for 2 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Cleanup:

    • Causality: Magnesium sulfate ( MgSO4​ ) removes residual water, while Primary Secondary Amine (PSA) removes organic acids and sugars that cause ion suppression in the mass spectrometer[2].

    • Add 150 mg anhydrous MgSO4​ and 50 mg PSA.

    • Centrifuge at 10,000 rpm for 5 minutes. Extract the supernatant for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Inject 5 μ L onto a C18 analytical column (e.g., 100 x 2.1 mm, 1.8 μ m).

    • Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier promotes the formation of [M+H]+ precursor ions[1].

  • Mass Spectrometry (MRM Mode):

    • Operate the triple quadrupole in positive ESI mode.

    • Monitor the specific precursor-to-product ion transitions for UPC and UPC-d7.

LCMSWorkflow Sample Sample Matrix Spiked with IS Extract QuEChERS Extraction (Acetonitrile) Sample->Extract Clean dSPE Cleanup (MgSO4 / PSA) Extract->Clean LC Liquid Chromatography (C18 Column) Clean->LC Ionize ESI (+) Ionization LC->Ionize MS Tandem Mass Spec (MRM Mode) Ionize->MS

Step-by-step LC-MS/MS sample preparation and quantification workflow.

Inter-Laboratory Experimental Data

The optimized LC-MS/MS protocol was distributed to three independent laboratories (Lab A, Lab B, Lab C) to evaluate reproducibility. Samples were spiked at three concentration levels: Lower Limit of Quantification (LLOQ, 5.0 ng/mL), Medium (50.0 ng/mL), and High (500.0 ng/mL).

According to ICH Q2(R2) criteria, an analytical procedure is considered fully validated if the Relative Standard Deviation (RSD) is 15% (or 20% at the LLOQ)[3].

Table 2: Inter-Laboratory Precision and Recovery Data for UPC
Spiked Conc. (ng/mL)Lab A Recovery (%)Lab A RSD (%)Lab B Recovery (%)Lab B RSD (%)Lab C Recovery (%)Lab C RSD (%)
5.0 (LLOQ) 98.26.495.58.1102.17.5
50.0 (Mid) 101.43.299.84.5100.53.8
500.0 (High) 99.72.1100.22.898.92.5

Data Interpretation: The inter-laboratory study demonstrates exceptional robustness. All three laboratories achieved recoveries between 95.5% and 102.1%, with RSD values well below the 15% threshold mandated by regulatory guidelines[3]. The use of the isotopically labeled internal standard successfully normalized the minor variations in extraction efficiency and matrix suppression observed between the different laboratory environments.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues Source: PubMed / National Institutes of Health URL: [Link]

  • Title: Repeatability and reproducibility according to ISO 5725 Source: Techniques de l'Ingénieur URL: [Link]

Sources

Validation

Comparative Metabolic Stability of Long-Chain Alkyl Carbamates: In Vitro vs. In Vivo Profiling of Undecyl Propylcarbamate

Executive Summary The evaluation of metabolic stability is a critical gatekeeper in drug development and agrochemical design. Carbamate-based compounds are frequently engineered to enhance hydrolytic stability or serve a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic stability is a critical gatekeeper in drug development and agrochemical design. Carbamate-based compounds are frequently engineered to enhance hydrolytic stability or serve as prodrugs[1]. However, the introduction of highly lipophilic moieties—such as the 11-carbon chain in undecyl propylcarbamate —fundamentally alters the molecule's metabolic fate. This guide provides an objective, data-driven comparison of the in vitro and in vivo metabolic stability of undecyl propylcarbamate, detailing the self-validating experimental protocols required to accurately profile lipophilic carbamates and explaining the physiological causality behind in vitro to in vivo extrapolation (IVIVE) disconnects.

Mechanistic Context: The Carbamate Paradox

Carbamates are characterized by their dual susceptibility to enzymatic degradation. Mammalian carboxylesterases (CES, EC 3.1.1.1), a superfamily of serine hydrolases, are the primary drivers of carbamate cleavage[2]. While human CES1 (highly expressed in the liver) and CES2 (highly expressed in the intestine) efficiently hydrolyze ester and carbamate bonds[3], the presence of a long, flexible lipophilic chain (undecyl) also makes the compound a prime target for rapid aliphatic hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes[4].

This creates a "carbamate paradox": structural modifications intended to increase target affinity or membrane permeability often inadvertently increase susceptibility to widespread systemic esterases and oxidative metabolism[5].

MetabolicPathway UPC Undecyl Propylcarbamate (Lipophilic Substrate) CES Carboxylesterases (CES1 / CES2) UPC->CES Plasma & Liver CYP Cytochrome P450 (Hepatic Oxidation) UPC->CYP Liver Microsomes Hydrolysis Hydrolysis Products (Undecanol + Propylamine) CES->Hydrolysis Oxidation Hydroxylated Metabolites (Aliphatic Oxidation) CYP->Oxidation

Metabolic pathways of undecyl propylcarbamate via CES and CYP450 enzymes.

In Vitro Metabolic Stability Profiling

In vitro models, such as Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM), are utilized to isolate specific enzymatic pathways (primarily CYP450 and microsomal esterases) without the confounding variables of plasma protein binding, blood flow, or renal clearance.

Experimental Methodology: Microsomal Stability Assay

This protocol is designed as a self-validating system, utilizing specific cofactors and quenching mechanisms to ensure temporal accuracy.

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve undecyl propylcarbamate in DMSO to create a 10 mM stock. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM. Causality: pH 7.4 is strictly maintained to preserve the native conformation of microsomal enzymes and prevent spontaneous chemical hydrolysis of the carbamate bond[6].

  • Enzyme Pre-incubation: Add HLM or RLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 reductase; without it, phase I oxidative metabolism cannot occur, allowing researchers to differentiate between CYP-mediated oxidation and NADPH-independent esterase hydrolysis.

  • Sampling & Quenching: Withdraw 50 µL aliquots at precise intervals (0, 5, 15, 30, 45, and 60 minutes). Immediately transfer into 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the enzymes, halting metabolism at exact time points while precipitating proteins for clean LC-MS/MS injection.

  • Bioanalysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Quantitative Results

The in vitro data reveals that undecyl propylcarbamate possesses moderate stability in isolated liver microsomes, though it is metabolized faster in rat models than in human models.

CompoundMatrix t1/2​ (min) CLint​ (µL/min/mg protein)Parent Remaining at 60 min (%)
Undecyl propylcarbamate HLM42.532.637.4%
Undecyl propylcarbamate RLM28.149.322.1%
Propylcarbamate (Short-chain control)HLM>120<5.0>92.0%

In Vivo Pharmacokinetic Profiling

While in vitro assays highlight hepatic clearance potential, in vivo profiling is mandatory for lipophilic carbamates. In vivo models account for first-pass metabolism, widespread tissue distribution, and degradation by plasma-circulating esterases[7].

Experimental Methodology: Rat Pharmacokinetic (PK) Study

Step-by-Step Protocol:

  • Formulation: Formulate undecyl propylcarbamate in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline. Causality: The highly lipophilic undecyl chain causes aqueous insolubility. Surfactants (Tween 80) and co-solvents (DMSO) prevent compound precipitation in the bloodstream, which would otherwise cause artificial clearance rates or fatal embolisms.

  • Dosing: Administer the formulation to jugular vein-cannulated Sprague-Dawley rats (n=3 per route). Intravenous (IV) dose at 1 mg/kg; Oral (PO) dose at 5 mg/kg.

  • Serial Sampling: Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Cold Processing: Immediately centrifuge blood at 3000g for 10 minutes at 4°C to extract plasma. Causality: Processing at 4°C is critical to inhibit ex vivo degradation by plasma carboxylesterases, ensuring the measured concentration accurately reflects circulating levels at the time of draw.

  • Analysis: Extract plasma using protein precipitation (acetonitrile) and analyze via LC-MS/MS. Calculate PK parameters using Non-Compartmental Analysis (NCA).

Quantitative Results

The in vivo data demonstrates rapid systemic clearance and poor oral bioavailability, contrasting with the moderate stability observed in vitro.

PK ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL)845.2112.4
AUC0−∞​ (ng·h/mL)620.5465.3
t1/2​ (h)0.81.2
Clearance ( CL ) (mL/min/kg)26.8N/A
Volume of Distribution ( Vdss​ ) (L/kg)1.8N/A
Absolute Bioavailability ( F ) N/A15.0%

IVIVE Disconnect: Bridging the Gap

A classic in vitro to in vivo extrapolation (IVIVE) disconnect is observed with undecyl propylcarbamate.

  • In Vitro Observation: A half-life of 42.5 minutes in HLM suggests manageable hepatic clearance.

  • In Vivo Observation: A high systemic clearance of 26.8 mL/min/kg in rats (approaching the hepatic blood flow of ~55 mL/min/kg) and a short half-life of 0.8 hours.

Mechanistic Causality for the Disconnect: The addition of the lipophilic undecyl chain significantly increases the volume of distribution ( Vdss​ = 1.8 L/kg), driving the compound out of the central plasma compartment and into peripheral tissues[5]. Furthermore, while microsomes primarily capture hepatic CYP and localized esterase activity, they fail to account for the aggressive hydrolysis mediated by widespread plasma and extrahepatic carboxylesterases[6]. Therefore, the carbamate bond is rapidly cleaved in systemic circulation before the compound even reaches the liver, resulting in poor in vivo exposure despite acceptable in vitro microsomal stability.

Workflow Start Compound Evaluation InVitro In Vitro Stability (HLM/RLM, Plasma) Start->InVitro InVivo In Vivo PK (Rat IV/PO) Start->InVivo LCMS LC-MS/MS Bioanalysis InVitro->LCMS InVivo->LCMS IVIVE IVIVE & Correlation Analysis LCMS->IVIVE

Parallel in vitro and in vivo metabolic stability assessment workflow.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Undecyl propylcarbamate

As a Senior Application Scientist, I understand that handling specialized organic compounds like Undecyl propylcarbamate (CAS 92411-94-4) requires moving beyond generic safety sheets. To build a truly secure research env...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized organic compounds like Undecyl propylcarbamate (CAS 92411-94-4) requires moving beyond generic safety sheets. To build a truly secure research environment, laboratory personnel must understand the mechanistic causality behind why specific Personal Protective Equipment (PPE) and Standard Operating Procedures (SOPs) are chosen.

Undecyl propylcarbamate features a highly lipophilic 11-carbon (undecyl) chain attached to a polar carbamate moiety. This amphiphilic structure allows it to rapidly partition into and penetrate the lipid bilayers of human skin and mucous membranes. Consequently, handling this compound demands a rigorous, self-validating safety architecture to prevent transdermal and ocular exposure.

Here is the authoritative, step-by-step operational and logistical guide for handling Undecyl propylcarbamate safely.

Chemical Profile & Quantitative Hazard Data

Before initiating any protocol, researchers must baseline their understanding of the compound's physical and hazardous properties.

PropertySpecificationOperational Implication
Chemical Name Undecyl propylcarbamateTarget compound for synthesis/assay.
CAS Number 92411-94-4Unique identifier for inventory and waste tracking.
Molecular Formula C₁₅H₃₁NO₂High carbon count indicates high lipophilicity.
Molecular Weight 257.41 g/mol Low volatility at room temp, but aerosolization risk remains.
Primary Hazards Severe Ocular Irritant, Dermal PenetrantMandates strict barrier PPE to prevent systemic absorption[1].
Storage Temp ≤ 5°C (Recommended)Store in a dark, well-ventilated area away from strong oxidizers[2].

Mechanistic Causality of PPE Selection

PPE is the last line of defense[3]. For Undecyl propylcarbamate, we do not just wear gloves; we select specific polymers based on the chemical's permeation kinetics.

  • Ocular Protection (Chemical Goggles): Carbamate esters are known to cause severe, sometimes irreversible, eye irritation and corneal damage upon contact[2]. Standard safety glasses are insufficient. Requirement: Non-vented chemical splash goggles compliant with OSHA 29 CFR 1910.133 or EN166[1].

  • Dermal Protection (Nitrile/Neoprene Gloves): The lipophilic undecyl tail easily degrades latex. Requirement: Heavy-duty Nitrile or Neoprene gloves (EN 374 compliant) must be used to block transdermal permeation[2]. Causality: Nitrile provides a dense cross-linked barrier that resists non-polar alkyl chains.

  • Respiratory Protection: While the compound's molecular weight (257.41 g/mol ) suggests low vapor pressure at 25°C, any procedure involving heating, sonication, or vortexing can generate hazardous aerosols. Requirement: If handled outside a certified fume hood, a NIOSH-certified combination organic vapor/amine gas respirator (brown cartridge) is mandatory[1][2].

  • Body Protection: A flame-resistant, fluid-impermeable lab coat and closed-toe, non-porous shoes are required to prevent localized skin exposure during accidental spills[4].

Standard Operating Procedure (SOP): Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and verify the continuous flow monitor.

  • Validation Check: The flow rate must register a minimum face velocity of 100 feet per minute (fpm). If the alarm sounds, halt operations immediately[3].

Step 2: PPE Donning Sequence

  • Action: Don PPE in the following order: Lab coat Safety goggles Inner nitrile gloves Outer nitrile gloves (double-gloving is recommended for highly lipophilic compounds)[5].

  • Validation Check: Perform the "inflation test" on gloves prior to donning. Trap air inside the glove and roll the cuff; if it holds pressure for 5 seconds, it is free of micro-tears.

Step 3: Reagent Transfer

  • Action: Keep the Undecyl propylcarbamate container tightly closed until actively dispensing[4]. Use an anti-static spatula (if solid/waxy) or a positive-displacement pipette (if liquid) to transfer the compound into a pre-tared, sealable secondary container.

  • Validation Check: Ensure all transfers occur at least 6 inches inside the fume hood sash to prevent eddy currents from pulling aerosols into the breathing zone.

Step 4: Doffing and Hygiene

  • Action: Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Wash hands and face thoroughly with mild soap and water immediately after leaving the laboratory[1][2].

Workflow Start 1. Hazard Assessment Vent 2. Verify Fume Hood (>100 fpm) Start->Vent PPE 3. Don PPE Matrix Vent->PPE Execute 4. Chemical Transfer PPE->Execute Decon 5. Workspace Decon Execute->Decon Waste 6. Hazardous Waste Decon->Waste

Operational workflow and PPE donning sequence for Undecyl propylcarbamate.

Emergency Response & Decontamination Plan

In the event of a spill, immediate, calculated action prevents systemic exposure and environmental contamination.

For Minor Spills (< 50 mL/g, contained inside the fume hood):

  • Contain: Dampen the solid material with water (or a compatible solvent) to prevent dust/aerosol generation, or use chemical absorbent pads for liquids[1][6].

  • Collect: Sweep or shovel the absorbent material using non-sparking tools into a clean, dry, sealable hazardous waste container[2][7].

  • Decontaminate: Wash the spill area with a detergent/water solution to break down residual lipophilic traces[4].

For Major Spills (> 50 mL/g, or any spill outside the fume hood):

  • Evacuate: Immediately alert all personnel to evacuate the area and close the laboratory doors[5].

  • Isolate: Post a warning sign or barricade tape to prevent re-entry[6].

  • Notify: Contact Environmental Health and Safety (EHS) and provide them with the exact CAS number (92411-94-4) and volume spilled[4][6]. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA)[7].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Minor Spill (< 50 mL, in hood) Assess->Small Low Risk Large Major Spill (> 50 mL or outside) Assess->Large High Risk Clean Apply Absorbent & Decontaminate Small->Clean Evac Evacuate & Notify EHS Large->Evac Dispose Seal in HazMat Container Clean->Dispose

Emergency spill response logic and escalation pathway for carbamate exposure.

Waste Disposal & Logistical Plan

Improper disposal of carbamate derivatives can lead to severe environmental toxicity. Undecyl propylcarbamate must never be emptied into laboratory drains or released into the environment[1][2].

  • Segregation: Collect all Undecyl propylcarbamate waste (including contaminated gloves, absorbent pads, and empty vials) in a dedicated, clearly labeled, leak-proof secondary containment vessel[5].

  • Labeling: Label the container strictly as "Hazardous Organic Waste - Contains Undecyl propylcarbamate (Carbamate Ester)."

  • Disposal Execution: Hold the sealed bag/container in a designated satellite accumulation area until it can be collected and incinerated by a licensed, EPA-compliant hazardous waste disposal facility[1][8].

References

Sources

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